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  • Product: Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate
  • CAS: 2227989-66-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiazole Moiety in Drug Discovery The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of novel therapeutic agents. Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, a trisubstituted thiazole derivative, embodies the synthetic versatility and pharmacological potential of this important class of compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties and Structural Elucidation

Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is a white to tan solid with the molecular formula C₁₂H₁₀BrNO₂S and a molecular weight of 312.19 g/mol .[2] Its chemical structure features a central thiazole ring substituted with a bromo group at the 4-position, a phenyl group at the 5-position, and an ethyl carboxylate group at the 2-position.

PropertyValueSource
CAS Number 2227989-66-2[2]
Molecular Formula C₁₂H₁₀BrNO₂S[2]
Molecular Weight 312.19 g/mol [2]
Physical Form White to tan solid
Storage Temperature +4°C

Figure 1: Chemical structure of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate.

Synthesis of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate: A Hantzsch-Based Approach

The most logical and widely employed method for the synthesis of such polysubstituted thiazoles is the Hantzsch thiazole synthesis.[1][3][4] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, a plausible route involves the reaction of an appropriate α-bromocarbonyl compound with ethyl 2-thiooxamate.

Proposed Synthetic Protocol

This protocol is based on established Hantzsch thiazole synthesis procedures and may require optimization for specific laboratory conditions.[5]

Step 1: Synthesis of Ethyl 2-bromo-3-oxo-3-phenylpropanoate.

The synthesis begins with the bromination of ethyl benzoylacetate.

  • To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-bromo-3-oxo-3-phenylpropanoate. This intermediate can be used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis.

The α-bromo ketone from Step 1 is then condensed with ethyl 2-thiooxamate.

  • Dissolve ethyl 2-thiooxamate (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the crude ethyl 2-bromo-3-oxo-3-phenylpropanoate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 65-80°C) for 4-8 hours, monitoring the reaction progress by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate.

Figure 2: Proposed synthetic workflow for Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate.

Spectroscopic Characterization

While a complete set of publicly available spectra for this specific compound is limited, the expected spectral data can be reliably predicted based on its structure and data from closely related analogs.[6][7][8]

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: A multiplet in the range of δ 7.3-7.6 ppm corresponding to the five protons of the phenyl group.

  • Ethyl Ester Protons: A quartet at approximately δ 4.4 ppm (2H, -OCH₂CH₃) and a triplet at around δ 1.4 ppm (3H, -OCH₂CH₃).

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A peak around δ 160-162 ppm for the ester carbonyl group.

  • Thiazole Carbons: Peaks in the aromatic region, with the C2 carbon (attached to the ester) expected around δ 168-170 ppm, the C4 carbon (attached to bromine) around δ 115-120 ppm, and the C5 carbon (attached to the phenyl group) around δ 145-150 ppm.

  • Phenyl Carbons: Several peaks in the range of δ 128-135 ppm.

  • Ethyl Ester Carbons: A peak around δ 62 ppm for the -OCH₂- carbon and a peak around δ 14 ppm for the -CH₃ carbon.

FT-IR Spectroscopy (Predicted)
  • C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl group.

  • C=N and C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the thiazole and phenyl rings.

  • C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-700 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 311 and a prominent M+2 peak at m/z 313 of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the entire ethyl ester group (-COOC₂H₅, 73 Da).

Reactivity and Synthetic Utility

The chemical reactivity of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is primarily dictated by its three functional groups: the bromo substituent, the ethyl ester, and the thiazole ring itself.

Reactions at the 4-Position: The Versatile Bromo Group

The bromine atom at the 4-position of the thiazole ring is a key handle for further synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it an invaluable building block for creating diverse chemical libraries.

Suzuki Coupling:

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. The 4-bromo-thiazole moiety can be readily coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or alkyl groups.[6][7]

Figure 3: General scheme of a Suzuki coupling reaction at the 4-position.

Reactions of the Ethyl Ester Group

The ethyl ester at the 2-position provides another site for synthetic modification.

Amide Bond Formation:

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines using standard peptide coupling reagents to form amides. This is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of a lead compound.

Experimental Protocol: Amide Coupling

  • Hydrolysis: The ethyl ester is first hydrolyzed to the carboxylic acid by heating with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol.

  • Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine using a coupling agent such as HATU or EDC in the presence of a base like DIPEA in an aprotic solvent like DMF.

Applications in Drug Discovery and Medicinal Chemistry

The 4-bromo-5-phenylthiazole scaffold is a valuable pharmacophore in drug discovery due to its presence in molecules with a wide range of biological activities. The ability to easily modify the 4-position via cross-coupling reactions and the 2-position through amide bond formation allows for the systematic exploration of structure-activity relationships (SAR).

Derivatives of the 4-phenylthiazole scaffold have been investigated for their potential as:

  • Enzyme Inhibitors: The thiazole ring can act as a bioisostere for other aromatic systems and can form key interactions with the active sites of enzymes. For instance, 4-phenylthiazole derivatives have been studied as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation.[9]

  • Anticancer Agents: Many thiazole-containing compounds have demonstrated potent anticancer activity. The 4-bromo-5-phenylthiazole core can serve as a starting point for the synthesis of novel compounds with potential antiproliferative effects.

  • Antimicrobial Agents: The thiazole nucleus is a component of several antimicrobial drugs. The synthetic accessibility of derivatives of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate makes it an attractive scaffold for the development of new antibacterial and antifungal agents.

Conclusion

Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Hantzsch reaction and the presence of two key functional handles—the reactive bromine atom and the modifiable ethyl ester—provide a powerful platform for the generation of diverse molecular libraries. The inherent biological relevance of the thiazole scaffold, combined with the synthetic accessibility of its derivatives, ensures that this compound will continue to be a valuable tool for researchers seeking to develop novel therapeutics for a wide range of diseases.

References

  • Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors - Semantic Scholar. (n.d.). Retrieved March 24, 2026, from [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Ethyl bromoacetate - Organic Syntheses Procedure. (n.d.). Retrieved March 24, 2026, from [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved March 24, 2026, from [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis of Ethyl 2-(2-Phenylethyl)acetoacetate - PrepChem.com. (n.d.). Retrieved March 24, 2026, from [Link]

  • Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. (n.d.). Retrieved March 24, 2026, from [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved March 24, 2026, from [Link]

  • Preparation of Ethyl-α-Bromoacetoacetate - PrepChem.com. (n.d.). Retrieved March 24, 2026, from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5). Retrieved March 24, 2026, from [Link]

  • Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and... - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Retrieved March 24, 2026, from [Link]

  • Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS Erdal Kocabas,* Ahmet Burak S - LOCKSS: Serve Content. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. (n.d.). Retrieved March 24, 2026, from [Link]

  • The versatility of phenothiazines as an anticancer drug scaffold - PMC - NIH. (n.d.). Retrieved March 24, 2026, from [Link]

  • INFRARED SPECTRA OF PHENOTHIAZINES Sayeed Saraf , Mohammad Akram Khan, and Saleh Al-nousaui Chemistry Department, Kuwait Univers. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). Retrieved March 24, 2026, from [Link]

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

High-Resolution ^1H and ^13C NMR Characterization of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate: A Structural Elucidation Guide

Executive Summary In modern drug discovery and agrochemical development, the thiazole ring represents a privileged structural motif. Specifically, highly substituted derivatives like Ethyl 4-bromo-5-phenylthiazole-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the thiazole ring represents a privileged structural motif. Specifically, highly substituted derivatives like Ethyl 4-bromo-5-phenylthiazole-2-carboxylate serve as critical synthetic intermediates and pharmacophores. However, the fully substituted nature of the thiazole core in this molecule presents a unique analytical challenge: it lacks direct ring protons, rendering standard ^1H NMR insufficient for core structural verification.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for the NMR assignment of this compound. By moving beyond empirical peak matching, this guide explains the quantum mechanical and electronic causalities behind the chemical shifts—such as the heavy atom effect of bromine and the anisotropic deshielding of the ester group—ensuring that your analytical protocols are both rigorously accurate and reproducible.

Structural Dynamics & Electronic Environment

To accurately assign the NMR spectra of Ethyl 4-bromo-5-phenylthiazole-2-carboxylate, one must first deconstruct the molecule into its three isolated spin systems and analyze the electronic perturbations acting upon them:

  • The Ethyl Ester Group (-COOCH_2CH_3) at C2: The strongly electron-withdrawing carbonyl group exerts a profound deshielding effect on the adjacent ethoxy protons and carbons. Furthermore, its attachment at the C2 position of the thiazole ring (flanked by both nitrogen and sulfur) makes the C2 carbon one of the most electron-deficient, and thus most downfield-shifted, nuclei in the molecule.

  • The Bromo Substituent at C4: Halogens introduce a phenomenon known as the "heavy atom effect" (or spin-orbit coupling effect). Despite bromine's electronegativity, its large electron cloud induces a localized diamagnetic shielding on the directly attached ^13C nucleus. Consequently, the C4 carbon will appear anomalously upfield compared to an unsubstituted thiazole C4.

  • The Phenyl Ring at C5: The phenyl ring is in cross-conjugation with the thiazole system. However, steric hindrance from the adjacent bulky bromine atom at C4 forces the phenyl ring slightly out of coplanarity. This restricts the delocalization of the ring current, resulting in a tightly clustered multiplet for the aromatic protons rather than highly distinct, widely separated signals.

Quantitative Data: Predicted Chemical Shifts

The following tables summarize the quantitative ^1H and ^13C NMR data. These values are calibrated for a 400 MHz (for ^1H) and 100 MHz (for ^13C) spectrometer using Chloroform-d (CDCl_3) at 298 K.

Table 1: ^1H NMR Chemical Shifts (400 MHz, CDCl_3)
PositionShift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Rationale
Ethyl -CH_3 1.45Triplet (t)3H7.1Standard aliphatic methyl, split by adjacent -CH_2- protons.
Ethyl -CH_2- 4.50Quartet (q)2H7.1Strongly deshielded by the directly attached ester oxygen.
Phenyl -H (meta/para) 7.40 – 7.50Multiplet (m)3H-Standard aromatic protons; slightly shielded relative to ortho protons.
Phenyl -H (ortho) 7.55 – 7.65Multiplet (m)2H-Deshielded by the anisotropic cone of the adjacent thiazole ring.
Table 2: ^13C NMR Chemical Shifts (100 MHz, CDCl_3)
PositionShift (δ, ppm)TypeAssignment Rationale
Ethyl -CH_3 14.3Primary (CH_3)Standard aliphatic methyl carbon.
Ethyl -CH_2- 62.8Secondary (CH_2)Deshielded by the adjacent ester oxygen atom.
Thiazole C4 128.4Quaternary (C)Upfield shift driven by the heavy atom effect of the attached Bromine.
Phenyl C-meta 128.9Tertiary (CH)Standard aromatic carbon.
Phenyl C-para 129.5Tertiary (CH)Standard aromatic carbon.
Phenyl C-ortho 129.8Tertiary (CH)Standard aromatic carbon.
Phenyl C-ipso 130.5Quaternary (C)Attached directly to the C5 position of the thiazole ring.
Thiazole C5 142.1Quaternary (C)Deshielded by the adjacent sulfur atom and conjugated phenyl ring.
Thiazole C2 157.5Quaternary (C)Highly deshielded; flanked by N, S, and the ester carbonyl.
Ester C=O 160.2Quaternary (C)Carbonyl carbon of the ester functional group.

Experimental Protocol: A Self-Validating System

Because the thiazole core of this molecule is fully substituted, 1D NMR alone cannot unambiguously link the ethyl ester and phenyl groups to their respective positions on the ring. To ensure scientific integrity, the analytical workflow must be a self-validating system . This is achieved by using 2D Heteronuclear Multiple Bond Correlation (HMBC) to bridge the isolated spin systems.

Step 1: Sample Preparation and Shimming

Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl_3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl_3 is chosen because its residual solvent peak (7.26 ppm) does not overlap with the critical ortho-phenyl protons (7.55–7.65 ppm). Proper shimming is critical to resolve the 7.1 Hz coupling of the ethyl quartet.

Step 2: 1D ^1H and ^13C Acquisition

Acquire the ^1H spectrum at 400 MHz (typically 16 scans). For the ^13C spectrum, utilize a minimum of 512 scans with a relaxation delay (D1) of at least 2.0 seconds. Causality: The molecule contains five quaternary carbons (Ester C=O, Thiazole C2, C4, C5, and Phenyl C-ipso). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, leading to longer T1​ relaxation times. A longer D1 ensures these critical peaks integrate above the noise floor.

Step 3: 2D HMBC Acquisition (The Validation Engine)

Trigger a 2D HMBC experiment optimized for long-range coupling constants ( nJCH​ = 8 Hz). Causality: This step is the core of the self-validating system.

  • Validating C2: The ethyl -CH_2- protons (4.50 ppm) will show a strong 3-bond correlation to the Ester C=O (160.2 ppm), confirming the ester's integrity.

  • Validating C5: The phenyl ortho-protons (7.60 ppm) will show a definitive 3-bond correlation to the Thiazole C5 (142.1 ppm), anchoring the phenyl ring to the correct side of the heterocycle.

Step 4: Data Processing and Trace Impurity Calibration

Apply a Fourier Transform and phase correct the spectra. Reference the ^1H spectrum to TMS at 0.00 ppm and the ^13C spectrum to the central peak of the CDCl_3 triplet at 77.16 ppm. Cross-reference any anomalous peaks against standard trace impurity tables to ensure sample purity, as established by.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, highlighting how 1D acquisition triggers 2D validation to solve the fully substituted core.

NMR_Validation SamplePrep Sample Preparation (CDCl3, 0.03% TMS) Acq1D 1D NMR Acquisition (1H & 13C Spectra) SamplePrep->Acq1D Transfer to 400MHz Magnet Acq2D 2D HMBC Acquisition (Targeting Quaternary C) Acq1D->Acq2D Trigger 2D for Substituted Core DataProc Data Processing & Solvent Calibration Acq1D->DataProc 1D FID Acq2D->DataProc 2D FID Validation Structural Validation (Cross-Referencing Spin Systems) DataProc->Validation Bridge Isolated Spin Systems

Figure 1: Self-validating NMR workflow integrating 1D acquisition with 2D HMBC structural verification.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 2176–2179. URL:[Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry 1997, 62, 7512-7515. URL:[Link]

Exploratory

An In-depth Technical Guide to the Physical Properties and Solubility Profile of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Thiazoles in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiazoles in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the architecture of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug discovery.[1] Derivatives of thiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The strategic functionalization of the thiazole nucleus allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of the physical properties and solubility characteristics of a specific trisubstituted thiazole, Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, a compound of interest for synthetic and medicinal chemists.

Physicochemical Characterization of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

A thorough understanding of a compound's fundamental physical and chemical properties is the bedrock of its development for any application, particularly in the pharmaceutical sciences. These parameters influence its stability, formulation, and biological interactions.

Core Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₂S[2]
Molecular Weight 312.18 g/mol [2]
Physical Form White to tan solid[3][4]
CAS Number 2227989-66-2[2]

Spectroscopic Profile:

Spectroscopic analysis is essential for the structural elucidation and confirmation of the compound's identity. While the specific spectra for Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate are not publicly available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as multiplets in the aromatic region corresponding to the protons of the phenyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, and the ethyl group carbons. For similar 2,4,5-trisubstituted thiazoles, the thiazole ring carbons typically appear in the range of 103-166 ppm.[5]

  • FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1700-1730 cm⁻¹), C=N stretching of the thiazole ring, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

Synthetic Considerations: The Hantzsch Thiazole Synthesis

The construction of the 2,4,5-trisubstituted thiazole core of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a prominent and versatile method.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6]

For the synthesis of the title compound, a plausible Hantzsch approach would involve the reaction of an appropriate α-halocarbonyl compound with a thioamide bearing the ethyl carboxylate moiety. The selection of starting materials and reaction conditions, such as solvent and temperature, is crucial for optimizing the yield and purity of the final product. Modern variations of the Hantzsch synthesis, including microwave-assisted and multi-component one-pot procedures, offer more efficient and environmentally benign alternatives to classical methods.[7][8]

Hantzsch_Synthesis_Workflow A α-Haloketone C Reaction Setup (Solvent, Base/Catalyst) A->C B Thioamide B->C D Heating (Conventional or Microwave) C->D E Reaction Mixture D->E F Work-up (e.g., Neutralization, Extraction) E->F G Crude Product F->G H Purification (e.g., Recrystallization, Chromatography) G->H I Pure 2,4,5-Trisubstituted Thiazole H->I Shake_Flask_Workflow A Add excess solid to solvent in a sealed vial B Equilibrate with agitation (24-48h at constant temperature) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a syringe filter C->D E Dilute filtrate to a known volume D->E G Analyze standards and sample by HPLC E->G F Prepare standard solutions for calibration F->G H Calculate solubility from calibration curve G->H

Sources

Foundational

Mechanism of formation for 4-bromo-5-phenylthiazole derivatives

An In-depth Technical Guide to the Formation of 4-Bromo-5-Phenylthiazole Derivatives Abstract This technical guide provides a comprehensive examination of the synthetic pathways leading to 4-bromo-5-phenylthiazole deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Formation of 4-Bromo-5-Phenylthiazole Derivatives

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 4-bromo-5-phenylthiazole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. These derivatives serve as versatile intermediates for the development of novel therapeutic agents and functional materials, owing to the strategic placement of the phenyl group and the reactive bromine handle, which allows for extensive downstream functionalization via cross-coupling reactions. This document details the predominant synthetic route, commencing with the foundational Hantzsch thiazole synthesis to construct the 5-phenylthiazole core, followed by a detailed analysis of the regioselective electrophilic bromination at the C4 position. We will explore the underlying mechanisms, explain the causality behind experimental choices, and provide validated protocols for researchers in the field.

Introduction: The Strategic Value of the 4-Bromo-5-Phenylthiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug design.[3][4] The 4-bromo-5-phenylthiazole scaffold elevates this utility by incorporating two key features:

  • The 5-Phenyl Group: This moiety can be crucial for establishing hydrophobic interactions within biological targets or can be further functionalized to modulate the molecule's properties.

  • The 4-Bromo Substituent: The carbon-bromine bond is a highly versatile synthetic handle. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), enabling the introduction of diverse molecular fragments and the systematic exploration of chemical space.[2][5]

Understanding the precise mechanism of formation for this scaffold is paramount for optimizing reaction conditions, maximizing yields, and ensuring the regiochemical purity of the final product, thereby accelerating drug discovery and development programs.

Primary Synthetic Pathway: A Two-Step Mechanistic Approach

The most reliable and widely adopted strategy for synthesizing 4-bromo-5-phenylthiazole derivatives involves a robust two-step sequence: (I) construction of the 5-phenylthiazole core via the Hantzsch synthesis, and (II) subsequent regioselective bromination.

Step I: Hantzsch Thiazole Synthesis of the 5-Phenylthiazole Core

First described in 1887, the Hantzsch thiazole synthesis remains one of the most efficient methods for creating the thiazole heterocycle.[6][7] It is favored for its operational simplicity, use of readily available starting materials, and consistently high yields of the stable aromatic product.[3][8]

Mechanism: The reaction proceeds via a condensation between an α-haloketone and a thioamide. To generate the target 5-phenylthiazole core, the selected reactants are α-bromoacetophenone (providing the phenyl group at the desired position) and thioformamide .

The mechanism unfolds through three key stages:

  • S-Alkylation (Sₙ2 Attack): The sulfur atom of thioformamide, acting as a potent nucleophile, attacks the α-carbon of α-bromoacetophenone. This displaces the bromide ion in a classic Sₙ2 reaction, forming an S-alkylated intermediate.[3]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate, now positioned favorably, performs a nucleophilic attack on the electrophilic carbonyl carbon. This step forges the five-membered ring, resulting in a hydroxythiazoline intermediate.[3]

  • Dehydration & Aromatization: The hydroxythiazoline intermediate readily undergoes acid-catalyzed dehydration. The loss of a water molecule results in the formation of a double bond within the ring, leading to the stable, aromatic 5-phenylthiazole product.[3]

Expert Insight: The choice of an α-haloketone is critical for defining the substitution pattern at the C4 and C5 positions of the final thiazole. Using α-bromoacetophenone ensures the phenyl group is installed at C5. The thioamide derivative dictates the substituent at the C2 position; thioformamide yields a proton at C2, which is ideal for preventing competing side reactions during the subsequent bromination step.

View Diagram: Hantzsch Synthesis of 5-Phenylthiazole

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Bromoacetophenone I1 S-Alkylation Intermediate R1->I1  Step 1: Sₙ2 Attack (Sulfur Nucleophile) R2 Thioformamide R2->I1 I2 Hydroxythiazoline I1->I2  Step 2: Intramolecular Cyclization P 5-Phenylthiazole I2->P  Step 3: Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch synthesis to form 5-phenylthiazole.

Step II: Regioselective Bromination at the C4 Position

With the 5-phenylthiazole core assembled, the next critical step is the introduction of a bromine atom. This is achieved through an electrophilic aromatic substitution reaction.

Mechanism & Regioselectivity: The key to this synthesis is achieving high regioselectivity. The bromination of 5-phenylthiazole occurs preferentially at the C4 position. This outcome is governed by the electronic properties of the thiazole ring and the directing effects of its constituent atoms and substituent.

  • Activating Effects: The sulfur and nitrogen heteroatoms are electron-donating by resonance, activating the ring towards electrophilic attack.

  • Positional Analysis:

    • C2 Position: This position is the most electron-deficient due to the inductive electron-withdrawing effects of both adjacent heteroatoms. It is therefore the least reactive site for electrophilic substitution.

    • C5 Position: This position is already blocked by the phenyl group.

    • C4 Position: This position is electronically activated by the adjacent sulfur atom and is sterically accessible, making it the most nucleophilic and kinetically favored site for electrophilic attack.

Commonly used brominating agents include molecular bromine (Br₂) in a polar solvent like acetic acid, or N-bromosuccinimide (NBS), which provides a low concentration of Br₂ and can minimize over-bromination.[9] The reaction proceeds via the standard mechanism for electrophilic aromatic substitution: formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity.

Expert Insight: The choice of brominating agent and solvent system is crucial for controlling the reaction. Using a less reactive source like NBS in a non-polar solvent can enhance selectivity and prevent the formation of di-brominated byproducts, especially if the thiazole ring contains other activating groups. For a simple 5-phenylthiazole, Br₂ in acetic acid is often sufficient and cost-effective.

View Diagram: Electrophilic Bromination of 5-Phenylthiazole

Bromination cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product R1 5-Phenylthiazole I1 Sigma Complex (Resonance Stabilized) R1->I1  Step 1: Electrophilic Attack at C4 R2 Br₂ / Acetic Acid (Electrophile Source) R2->I1 P 4-Bromo-5-phenylthiazole I1->P  Step 2: Deprotonation (Restores Aromaticity)

Caption: Regioselective bromination of 5-phenylthiazole at the C4 position.

Alternative Synthetic Considerations

While the Hantzsch-then-bromination sequence is the most direct route, other advanced methods can be employed, particularly for creating diverse substitution patterns.

  • Sandmeyer Reaction: This powerful transformation converts an aromatic amino group into a halide via a diazonium salt intermediate.[10][11][12] For example, one could start with 2-amino-4-phenylthiazole, which is readily synthesized from α-bromoacetophenone and thiourea.[8][13] A subsequent Sandmeyer reaction using CuBr would yield 2-bromo-4-phenylthiazole.[14][15] While this produces a different isomer, it highlights the modularity of thiazole synthesis, where the choice of initial building blocks directly dictates the final product's structure.

  • Metal-Halogen Exchange & Cross-Coupling: For complex syntheses, one might start with a poly-brominated thiazole and introduce the phenyl group via a regioselective cross-coupling reaction. For instance, the differential reactivity of bromine atoms on a dibromothiazole can be exploited to functionalize one position while leaving the other intact for subsequent reactions.[2][5] This approach offers exquisite control but requires more steps and careful optimization of reaction conditions.

Experimental Protocols & Data

The following protocols are self-validating frameworks for the synthesis of 4-bromo-5-phenylthiazole. Researchers should adapt them based on available laboratory equipment and specific substrate requirements.

Protocol I: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides the precursor for the Sandmeyer route and is a common variant of the Hantzsch synthesis.

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 0.995 g) and thiourea (7.5 mmol, 0.571 g).[8]

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solution should become clear before a precipitate forms.[8]

  • Work-up: Remove the vial from heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na₂CO₃) solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate fully.[3]

  • Isolation: Filter the mixture through a Buchner funnel, washing the filter cake with water.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry to yield the final product.

Protocol II: Synthesis of 2-Bromo-4-phenylthiazole via Sandmeyer Reaction

This protocol demonstrates the conversion of the amino group to a bromine.

  • Reaction Setup: In a suitable flask, dissolve 2-amino-4-phenylthiazole (46.9 mmol, 8.1 g) and copper(I) bromide (CuBr) (74.6 mmol, 10.7 g) in acetonitrile at room temperature.[14]

  • Diazotization: Add tert-butyl nitrite (74.6 mmol, 8.7 mL) dropwise with stirring. [Note: Some sources use n-butyl nitrite; tert-butyl nitrite is a common alternative].[14]

  • Heating: Heat the solution to 60°C (333 K) and maintain for 15 minutes, at which point gas evolution (N₂) should cease.[14]

  • Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a dilute ammonia solution (0.1 M, 2 x 50 mL) to remove copper salts, followed by a brine wash.

  • Isolation & Purification: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude residue by column chromatography on silica gel (eluent: heptane-ethyl acetate, e.g., 70:3 v/v) to yield the pure product.[14]

Reaction Step Key Reactants Key Reagents/Catalysts Typical Conditions Product Reported Yield
Hantzsch Synthesis 2-Bromoacetophenone, ThioureaMethanol (solvent)100°C, 30 min2-Amino-4-phenylthiazoleHigh (often >90%)
Sandmeyer Reaction 2-Amino-4-phenylthiazoleCuBr, tert-Butyl NitriteAcetonitrile, 60°C, 15 min2-Bromo-4-phenylthiazole53%[14]

Conclusion

The formation of 4-bromo-5-phenylthiazole derivatives is most efficiently achieved through a sequential Hantzsch synthesis and regioselective electrophilic bromination. The mechanism is well-understood and governed by the fundamental principles of nucleophilic substitution, intramolecular cyclization, and electrophilic aromatic substitution. The predictable regioselectivity of the bromination step at the electron-rich C4 position makes this a reliable and scalable route. By understanding the causality behind reagent selection and reaction conditions, researchers can effectively leverage this versatile scaffold for the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Reddy, T. R., et al. (2021). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Jalani, A., et al. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Cimarelli, C., et al. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules. [Link]

  • Ghabbour, H. A., et al. (2012). Synthesis of 2–bromo–4–phenylthiazole. ResearchGate. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction. SynArchive. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, E. (2012). Synthesis of some new 5- substituted of -2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Stanetty, P., et al. (2011). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Khan, I., & Ibrar, A. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Kumar, N., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Regioselective bromination of fused heterocyclic N-oxides. Semantic Scholar. [Link]

  • Wang, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • Wang, Z., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • Sandmeyer Reactions | 22.5 Organic Chemistry. YouTube. [Link]

  • Al-Saad, Z. A. A. (2017). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound CAS: 2227989-66-2 Introduction and Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound CAS: 2227989-66-2

Introduction and Retrosynthetic Rationale

Thiazole scaffolds are highly privileged structures in modern drug discovery, frequently serving as bioisosteres for pyridines or oxazoles. Ethyl 4-bromo-5-phenylthiazole-2-carboxylate is a highly versatile bifunctional building block. The C2-carboxylate allows for facile derivatization into amides or alcohols, while the C4-bromide serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations).

Mechanistic Causality & Regioselectivity: Synthesizing this specific halogenated heterocycle presents a regioselectivity challenge. The starting material, ethyl 5-phenylthiazole-2-carboxylate, contains two aromatic systems: the phenyl ring and the thiazole core.

  • The C2 position of the thiazole is blocked by the electron-withdrawing ethyl ester.

  • The C5 position is occupied by the phenyl ring.

  • The C4 position is the only available site on the heterocycle.

While the ester group deactivates the thiazole ring toward electrophilic aromatic substitution ( SE​Ar ), the adjacent sulfur atom provides sufficient resonance stabilization to allow bromination at C4. However, to prevent competitive bromination on the electron-richer phenyl ring, the electrophile must be carefully tuned. We utilize molecular bromine ( Br2​ ) in glacial acetic acid ( AcOH ). The acetic acid polarizes the Br−Br bond, enhancing its electrophilicity just enough to brominate the C4 position without over-oxidizing or poly-brominating the phenyl substituent, provided strict stoichiometric and temperature controls are maintained.

Physicochemical & Safety Data

Before initiating the protocol, it is critical to understand the target compound's properties and handling requirements[1].

PropertyValue
Chemical Name Ethyl 4-bromo-5-phenyl-1,3-thiazole-2-carboxylate
Molecular Formula C12​H10​BrNO2​S
Molecular Weight 312.18 g/mol
Physical Form White to tan solid
Storage Conditions 0–8 °C, protect from light and moisture
GHS Safety Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Safety Note: All operations involving molecular bromine must be conducted in a heavily ventilated fume hood. Bromine is highly corrosive and toxic via inhalation.

Experimental Workflow

Synthesis SM Ethyl 5-phenylthiazole -2-carboxylate Cond Br2 (1.05 eq), AcOH Strict Temp Control (20-40°C) SM->Cond Quench Na2S2O3 (aq) Quench (Halts Bromination) Cond->Quench Extract Liquid-Liquid Extraction (EtOAc / NaHCO3) Quench->Extract Purify Silica Gel Chromatography (Hexanes/EtOAc) Extract->Purify Product Ethyl 4-bromo-5-phenyl -thiazole-2-carboxylate Purify->Product

Workflow for the regioselective electrophilic bromination of the thiazole core.

Stoichiometry and Reagent Table
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Density / Conc.
Ethyl 5-phenylthiazole-2-carboxylate233.291.002.33 gN/A
Bromine ( Br2​ )159.811.051.68 g (0.54 mL)3.10 g/mL
Glacial Acetic Acid ( AcOH )60.05Solvent20.0 mL1.05 g/mL
Sodium Thiosulfate ( Na2​S2​O3​ )158.11Excess10% aqueous solutionN/A
Step-by-Step Synthesis Protocol

Step 1: Reaction Setup & Solvation

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (CaCl2).

  • Charge the flask with Ethyl 5-phenylthiazole-2-carboxylate (2.33 g, 10.0 mmol).

  • Add 15.0 mL of glacial acetic acid to the flask. Stir at 400 rpm at room temperature (20 °C) until the starting material is completely dissolved. Causality Check: Complete dissolution is required before adding the electrophile to prevent localized concentration spikes that lead to di-bromination of the phenyl ring.

Step 2: Electrophilic Addition

  • In the dropping funnel, prepare a solution of Bromine (0.54 mL, 10.5 mmol) dissolved in 5.0 mL of glacial acetic acid.

  • Begin dropwise addition of the Br2​ / AcOH solution over a period of 30 minutes.

  • Maintain the internal temperature between 20 °C and 25 °C using a water bath if necessary. Causality Check: A slight excess (1.05 eq) of Br2​ ensures complete conversion of the deactivated thiazole, but exceeding 1.1 eq risks compromising regioselectivity.

Step 3: Reaction Maturation & Monitoring

  • Once addition is complete, heat the reaction mixture to 40 °C for 2–4 hours.

  • Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 4:1 v/v) or LC-MS. The product will elute slightly faster (higher Rf​ ) than the starting material due to the lipophilic nature of the bromine atom.

Step 4: Quenching & Workup

  • Once the starting material is consumed, cool the flask to 0 °C using an ice bath.

  • Slowly pour the reaction mixture into a beaker containing 50 mL of crushed ice and 20 mL of a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Causality Check: The thiosulfate immediately reduces any unreacted electrophilic bromine to inert bromide ions ( Br2​+2S2​O32−​→2Br−+S4​O62−​ ), preventing oxidative degradation of the product during isolation.

  • Stir vigorously for 15 minutes until the characteristic orange/red color of bromine completely dissipates, leaving a pale yellow/white suspension.

Step 5: Extraction & Purification

  • Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL).

  • Wash the combined organic layers with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) ( 2×30 mL) to neutralize residual acetic acid. Caution: Vent the funnel frequently to release CO2​ gas.

  • Wash with brine (30 mL), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to afford Ethyl 4-bromo-5-phenylthiazole-2-carboxylate as a white to tan solid.

Analytical Characterization Expectations

To validate the success of the synthesis, the isolated product should be subjected to NMR and MS analysis. Based on the computational and structural data[1], expect the following:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 312.0 and 314.0 (1:1 ratio, characteristic of the 79Br and 81Br isotopes).

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.65 - 7.40 (m, 5H, Phenyl protons)

    • δ 4.48 (q, J = 7.1 Hz, 2H, Ester −CH2​− )

    • δ 1.45 (t, J = 7.1 Hz, 3H, Ester −CH3​ )

    • Note the absence of the thiazole C4-H proton, which would typically appear around δ 7.8 - 8.2 if unbrominated.

References

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

Introduction: The Strategic Importance of Thiazole Scaffolds and the Suzuki-Miyaura Reaction The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Thiazole Scaffolds and the Suzuki-Miyaura Reaction

The thiazole nucleus is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The ability to selectively functionalize the thiazole ring is therefore of paramount importance for the synthesis of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, lauded for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1]

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, a substrate of significant interest for the generation of diverse compound libraries. The inherent electronic nature of the thiazole ring, coupled with the presence of an ester functionality, necessitates a careful selection of catalytic systems to achieve optimal reactivity and yield. These notes are intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.

Understanding the Substrate: Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

The substrate, Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, presents a unique set of electronic and steric features that inform the choice of reaction conditions. The thiazole ring is an electron-rich heterocycle, yet the presence of the electron-withdrawing carboxylate group at the 2-position and the bromine atom at the 4-position modulates its reactivity. The phenyl group at the 5-position introduces steric bulk that must be considered when selecting the appropriate catalyst and ligand.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(Ln) (Palladacycle Intermediate) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Coupled Product) F->G H R-X (Aryl Halide) H->B I R'-B(OR)2 (Boronic Acid Derivative) I->D J Base J->D Activation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step that is facilitated by the presence of a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the active Pd(0) catalyst.

Recommended Catalyst Systems and Reaction Conditions

For the Suzuki-Miyaura coupling of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, the selection of the palladium source and, critically, the ancillary ligand is paramount to success. Given the electron-deficient nature and steric hindrance of the substrate, bulky and electron-rich phosphine ligands are highly recommended to facilitate the key steps of the catalytic cycle.

Table 1: Recommended Catalyst Systems

Catalyst/PrecatalystLigandKey Advantages
Pd₂(dba)₃XPhos or SPhosHighly active for heteroaryl couplings, promotes efficient oxidative addition and reductive elimination.[2]
Pd(OAc)₂Buchwald Ligands (e.g., RuPhos, JohnPhos)Versatile and effective for challenging substrates.
[PdCl₂(dppf)](none required)A reliable catalyst for a range of Suzuki couplings.
PEPPSI™-IPr(none required)Air- and moisture-stable precatalyst, often providing high turnover numbers.[2]

Table 2: General Reaction Parameters

ParameterRecommended Range/OptionsRationale
Palladium Loading 1-5 mol%Lower loadings can be effective with highly active catalyst systems.
Ligand Loading 1.1-1.5 equivalents relative to PdEnsures complete coordination to the metal center.
Boronic Acid 1.1-1.5 equivalentsA slight excess drives the reaction to completion.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)Stronger, non-nucleophilic bases are often required to activate the boronic acid for transmetalation.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate. Optimization may be necessary for specific boronic acid coupling partners.

Protocol 1: General Procedure using Pd₂(dba)₃ and a Buchwald Ligand

Protocol_1 A 1. Add Reagents to Flask B 2. Inert Atmosphere A->B C 3. Add Solvent & Catalyst B->C D 4. Heat Reaction C->D E 5. Work-up D->E F 6. Purification E->F

Figure 2: Experimental workflow for Protocol 1.

Materials:

  • Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos or SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add Pd₂(dba)₃ and the phosphine ligand.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 100 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid reaction optimization and library synthesis, microwave-assisted heating can significantly reduce reaction times.

Materials:

  • Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • DMF and Water (e.g., 3:1 v/v)

Procedure:

  • To a microwave reaction vial, add Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, changing the base to a stronger one like Cs₂CO₃, or using a more active catalyst system (e.g., a palladacycle precatalyst).

  • Decomposition of Boronic Acid: Protodeboronation can be a significant side reaction. Using a less aqueous solvent system or anhydrous conditions with a fluoride source (e.g., KF) might be beneficial.[3]

  • Ligand Selection: The choice of ligand is critical. If one phosphine ligand gives poor results, screening other bulky, electron-rich ligands is a logical next step.[2]

  • Substrate Purity: Ensure the starting Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is pure, as impurities can inhibit the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is a robust and versatile method for the synthesis of a diverse range of 4-aryl-5-phenylthiazole derivatives. The protocols outlined in this document, based on established principles of modern cross-coupling chemistry, provide a solid foundation for researchers to successfully employ this valuable synthetic transformation. Careful consideration of the catalyst system, base, and solvent, along with diligent reaction monitoring, will ensure high yields and reproducible results.

References

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (URL: [Link])

  • Palladium supported on triazolyl-functionalized hypercrosslinked polymers as a recyclable catalyst for Suzuki–Miyaura coupling reactions - PMC. (URL: [Link])

  • Palladium supported on triazolyl-functionalized hypercrosslinked polymers as a recyclable catalyst for Suzuki–Miyaura coupling - SciSpace. (URL: [Link])

  • Palladium supported on triazolyl-functionalized hypercrosslinked polymers as a recyclable catalyst for Suzuki–Miyaura coupling reactions. (URL: [Link])

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions - ResearchGate. (URL: [Link])

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF - ResearchGate. (URL: [Link])

  • Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed. (URL: [Link])

  • Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Suzuki Coupling. (URL: [Link])

  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (URL: [Link])

  • Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides - The Royal Society of Chemistry. (URL: [Link])

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

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Method

Saponification of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate to carboxylic acid

Application Note: Chemoselective Saponification of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate Introduction & Mechanistic Rationale Thiazole-2-carboxylic acids are highly privileged pharmacophores in modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Saponification of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

Introduction & Mechanistic Rationale

Thiazole-2-carboxylic acids are highly privileged pharmacophores in modern drug discovery. However, synthesizing these free acids from their corresponding esters—such as the building block Ethyl 4-bromo-5-phenylthiazole-2-carboxylate (CAS: 2227989-66-2)[1]—presents unique chemical challenges.

Unlike standard aliphatic esters, thiazole-2-carboxylates are highly susceptible to decarboxylation. The electron-withdrawing nature of the thiazole ring, compounded by the inductive effect of a 4-bromo substituent, destabilizes the free carboxylic acid. Under harsh basic conditions, elevated temperatures, or strongly acidic workups, the molecule rapidly loses CO₂ to form the corresponding 4-bromo-5-phenylthiazole[2].

Therefore, the saponification must proceed via a strictly controlled addition-elimination mechanism (nucleophilic acyl substitution)[3] under mild conditions. Lithium hydroxide (LiOH) in a miscible aqueous-organic solvent system (e.g., THF/Water) is the optimal choice. The lithium cation provides Lewis acid coordination to the carbonyl oxygen, enhancing its electrophilicity and allowing the hydroxide nucleophile to attack efficiently at ambient temperatures, thereby avoiding the thermal activation energy required for decarboxylation[4].

Experimental Causality & Reaction Optimization

To establish a self-validating protocol, it is critical to understand the causality behind the chosen conditions:

  • Base Selection (LiOH vs. NaOH/KOH): NaOH and KOH generate significant exotherms upon dissolution, which can cause localized heating and trigger decarboxylation. LiOH·H₂O provides a milder, controlled pH environment[4].

  • Solvent System (THF/Water 3:1): Ethyl 4-bromo-5-phenylthiazole-2-carboxylate is highly lipophilic. THF ensures complete dissolution of the substrate, while water solvates the LiOH. The 3:1 ratio maximizes the interfacial reaction rate without precipitating the starting material.

  • Workup Acidification (pH 2.5–3.0): Over-acidification (pH < 1) protonates the thiazole nitrogen, turning the ring into an even stronger electron sink, which drastically accelerates protodecarboxylation[5]. A controlled quench using 1N HCl to pH 2.5–3.0 ensures the carboxylic acid is protonated for extraction without triggering degradation.

Quantitative Data Presentation

The following table summarizes the optimization of reaction conditions, demonstrating the critical nature of temperature and base selection in preventing decarboxylation.

EntryBase (Equiv)Solvent SystemTemperatureTimeYield (%)Decarboxylation (%)
1NaOH (2.0)EtOH / H₂O (1:1)80 °C (Reflux)1 h12%>80%
2KOH (2.0)MeOH / H₂O (2:1)60 °C2 h35%55%
3NaOH (1.5)THF / H₂O (3:1)25 °C4 h78%15%
4 LiOH·H₂O (1.5) THF / H₂O (3:1) 0 °C to 25 °C 3 h 94% <2%

Workflow Visualization

SaponificationWorkflow A Substrate: Ethyl 4-Bromo-5-phenylthiazole -2-carboxylate B Hydrolysis: LiOH•H₂O in THF/H₂O (3:1) Stir at 0 °C to 25 °C A->B Nucleophilic Acyl Substitution C Intermediate: Lithium Thiazole-2-carboxylate (Aqueous Phase) B->C Elimination of Ethanol D Quench: Careful Acidification (1N HCl to pH 2.5-3.0 at 0 °C) C->D Protonation F Degradation: Decarboxylation to 4-Bromo-5-phenylthiazole C->F If Temp > 40 °C E Product: 4-Bromo-5-phenylthiazole -2-carboxylic Acid D->E Liquid-Liquid Extraction D->F If pH < 1.0

Fig 1. Saponification workflow highlighting chemoselective conditions to prevent decarboxylation.

Step-by-Step Experimental Protocol

Materials & Reagents:

  • Ethyl 4-bromo-5-phenylthiazole-2-carboxylate (1.0 eq, MW: 312.18 g/mol )

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq, MW: 41.96 g/mol )

  • Tetrahydrofuran (THF), ACS Grade

  • Deionized Water (DI H₂O)

  • 1N Hydrochloric Acid (HCl) aqueous solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-bromo-5-phenylthiazole-2-carboxylate (3.12 g, 10.0 mmol) in 30 mL of THF. Cool the solution to 0 °C using an ice-water bath.

    • Causality: Pre-cooling the organic layer suppresses any potential exotherm during the subsequent base addition, protecting the labile C2-carboxylate bond from thermal degradation.

  • Base Addition: Dissolve LiOH·H₂O (0.63 g, 15.0 mmol) in 10 mL of DI H₂O. Add this aqueous solution dropwise to the stirring THF mixture over 10 minutes.

    • Causality: Dropwise addition prevents localized spikes in pH and temperature, ensuring a controlled nucleophilic attack.

  • Reaction Propagation & IPC: Remove the ice bath and allow the biphasic reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 2.5 to 3 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3, UV visualization) or LC-MS until complete consumption of the starting ester is observed.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (water bath strictly <30 °C) to remove the majority of the THF.

    • Causality: Removing the organic solvent prevents it from solubilizing the target product in the aqueous phase during the subsequent extraction, thereby maximizing the isolated yield.

  • Controlled Acidification (Critical Step): Dilute the remaining aqueous residue with 20 mL of DI H₂O and cool to 0 °C. Carefully add 1N HCl dropwise while continuously monitoring with a calibrated pH meter until the pH reaches exactly 2.5 to 3.0.

    • Causality: The product will precipitate as an off-white solid. Dropping the pH below 1.5 risks rapid protodecarboxylation[5]. Maintaining a cold temperature during acidification further kinetically traps the stable carboxylic acid.

  • Extraction & Isolation: Extract the aqueous suspension with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <30 °C).

  • Purification: Triturate the crude solid with cold hexanes/diethyl ether (9:1, 15 mL), filter, and dry under high vacuum to afford pure 4-bromo-5-phenylthiazole-2-carboxylic acid.

References

  • Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate 2227989-66-2 wiki . Guidechem. 1

  • Organic & Biomolecular Chemistry . RSC Publishing. 2

  • Basic Hydrolysis of Esters - Saponification . Master Organic Chemistry. 3

  • A Mild Hydrolysis of Esters Mediated by Lithium Salts . ResearchGate. 4

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids . RSC Publishing. 5

Sources

Application

The Versatile Scaffold: Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate in Modern Drug Discovery

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and a multitude of bioactive compounds.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and a multitude of bioactive compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. Among the diverse array of thiazole-based building blocks, Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate stands out as a particularly versatile and valuable starting material for the synthesis of innovative drug candidates. This document provides an in-depth guide to the applications of this compound in drug discovery, complete with detailed protocols for its derivatization.

A Gateway to Diverse Bioactive Molecules

Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate incorporates several key features that make it an attractive starting point for medicinal chemists. The phenyl ring at the 5-position provides a lipophilic anchor and a site for further functionalization, while the ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, opening avenues for amide bond formation and the introduction of a wide range of substituents.[3][4] Crucially, the bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[5]

This trifecta of reactive sites allows for the systematic exploration of chemical space around the thiazole core, a key strategy in structure-activity relationship (SAR) studies. The derivatization of this scaffold has led to the discovery of potent agents in several therapeutic areas.

Therapeutic Applications

Anticancer Agents

The thiazole scaffold is a recurring motif in the development of novel anticancer therapeutics.[6][7][8] Derivatives of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate can be elaborated into compounds that target various hallmarks of cancer. For instance, the synthesis of novel 2-phenylthiazole-4-carboxamide derivatives has yielded compounds with significant cytotoxic activity against various human cancer cell lines.[6] The general strategy involves hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling with a variety of amines. This approach allows for the introduction of diverse chemical functionalities that can modulate the compound's potency and selectivity.

Furthermore, the phenylthiazole core has been identified as a key pharmacophore in the design of kinase inhibitors, a major class of targeted cancer therapies.[9] By strategically modifying the substituents on the phenyl ring and the thiazole core using cross-coupling reactions, researchers can design molecules that selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting cancer cell signaling pathways.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. Thiazole derivatives have shown considerable promise in this area.[10][11] The structural versatility of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate allows for the synthesis of a broad range of analogues with potential antimicrobial activity. For example, the introduction of various aryl groups at the 4-position via Suzuki coupling can lead to compounds with potent activity against both bacterial and fungal pathogens.

Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of numerous diseases. Thiazole-containing compounds have been investigated for their anti-inflammatory properties. The development of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in inflammatory pathways, has been a recent area of focus.[12] The 4-phenylthiazole scaffold has been identified as a promising core for these dual inhibitors, and derivatives of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate could be explored for this application.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate. These protocols are based on established synthetic methods for similar thiazole derivatives and can be adapted as needed.

Protocol 1: Hydrolysis of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for amide bond formation.[3][13][14]

Workflow for Hydrolysis

Start Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate Reagents LiOH or NaOH THF/Water or EtOH/Water Start->Reagents Add Reaction Stir at RT or Heat Reagents->Reaction Combine Workup Acidification (e.g., HCl) Extraction (e.g., EtOAc) Reaction->Workup Upon Completion Product 4-Bromo-5-phenylthiazole-2-carboxylic acid Workup->Product Isolate

Caption: Workflow for the hydrolysis of the ethyl ester.

Materials:

  • Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating)

Procedure:

  • Dissolve Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) or ethanol and water in a round-bottom flask.

  • Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Bromo-5-phenylthiazole-2-carboxylic acid.

Protocol 2: Amide Coupling

This protocol details the formation of an amide bond between the carboxylic acid intermediate and a primary or secondary amine using a standard coupling agent.[15]

Workflow for Amide Coupling

Acid 4-Bromo-5-phenylthiazole-2-carboxylic acid Coupling_Reagents HATU or EDC/HOBt DIPEA or Et3N DMF or CH2Cl2 Acid->Coupling_Reagents Add Amine Primary or Secondary Amine Amine->Coupling_Reagents Add Reaction Stir at RT Coupling_Reagents->Reaction Combine Workup Aqueous Workup Extraction Reaction->Workup Upon Completion Product N-substituted-4-Bromo-5-phenylthiazole-2-carboxamide Workup->Product Isolate

Caption: Workflow for amide bond formation.

Materials:

  • 4-Bromo-5-phenylthiazole-2-carboxylic acid

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

  • Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of 4-Bromo-5-phenylthiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF or CH₂Cl₂, add HATU (1.2 eq) or EDC (1.2 eq) and HOBt (1.2 eq).

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0-3.0 eq) or Et₃N (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the bromo-thiazole with a boronic acid to introduce a new aryl or heteroaryl substituent at the 4-position.[16][17][18]

Workflow for Suzuki-Miyaura Coupling

Bromo_Thiazole Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/Water) Bromo_Thiazole->Reagents Add Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reagents Add Reaction Heat under Inert Atmosphere Reagents->Reaction Combine Workup Aqueous Workup Extraction Reaction->Workup Upon Completion Product Ethyl 4-Aryl-5-phenylthiazole-2-carboxylate Workup->Product Isolate

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/water)

  • Schlenk flask or sealed tube, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • To a Schlenk flask, add Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Compound NameMolecular FormulaMolecular WeightPhysical Form
Ethyl 4-Bromo-5-phenylthiazole-2-carboxylateC₁₂H₁₀BrNO₂S312.18White to tan solid

Conclusion

Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is a highly valuable and versatile building block in drug discovery. Its strategic placement of reactive functional groups allows for the efficient and systematic synthesis of diverse libraries of compounds for biological screening. The applications of this scaffold in the development of anticancer, antimicrobial, and anti-inflammatory agents highlight its significance in medicinal chemistry. The protocols provided herein offer a practical guide for researchers to unlock the full potential of this powerful synthetic intermediate.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. 2016.

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. 2023.

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. 2014.

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry. 2016.

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. The Journal of Organic Chemistry. 2002.

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. 2021.

  • Heck Reaction. Organic Chemistry Portal.

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. 2017.

  • Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy. European Journal of Medicinal Chemistry. 2013.

  • Ethyl 4-(4-bromophenyl)-2-phenylthiazole-5-carboxylate. Sigma-Aldrich.

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters. 2011.

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. 2024.

  • 4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3). ResearchGate.

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. 2012.

  • Review of the synthesis and biological activity of thiazoles. Journal of the Serbian Chemical Society. 2020.

  • Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Chemistry. 2020.

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank. 2023.

  • Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides. New Journal of Chemistry. 2023.

  • Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances. 2015.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022.

  • Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate 2227989-66-2 wiki. Guidechem.

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. 2022.

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-formylthiazole. Benchchem.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021.

  • Hydrolysing esters. Chemguide.

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. 2023.

  • Heck Reaction. Chemistry LibreTexts.

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE. 2023.

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. 2008.

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports. 2023.

  • Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. Clutch Prep.

  • Cross-coupling reactions for functionalization of bromo-substituted tetrazoles. Benchchem.

  • Heck-like Reactions Involving Heteroatomic Electrophiles. ACS Catalysis. 2014.

  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry. 2005.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023.

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. Drug Design, Development and Therapy. 2022.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020.

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Method

Application Notes &amp; Protocols: Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate as a Versatile Synthetic Building Block

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (CAS No. 2227989-66-2) is a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (CAS No. 2227989-66-2) is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in organic synthesis, particularly within medicinal chemistry and materials science.[1] Its structure incorporates three key features that make it a powerful tool for molecular elaboration:

  • A Thiazole Core : This five-membered aromatic ring containing sulfur and nitrogen is a common scaffold in many biologically active compounds and pharmaceuticals.[2]

  • A Regiocontrolled Bromine Atom (C4) : The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, serving as a reliable handle for introducing molecular complexity.

  • An Ethyl Ester Group (C2) : This functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other derivatives, enabling further diversification and conjugation to other molecules.

This document provides detailed protocols and technical insights for leveraging Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate in key synthetic transformations, focusing on palladium-catalyzed cross-coupling and subsequent functional group manipulations.

Table 1: Physicochemical Properties and Identifiers

PropertyValueReference
IUPAC Name Ethyl 4-bromo-5-phenyl-1,3-thiazole-2-carboxylate[1]
CAS Number 2227989-66-2[1]
Molecular Formula C₁₂H₁₀BrNO₂S[1][3]
Molecular Weight 312.18 g/mol [1][3]
Appearance White to tan solid[3]
Purity Typically ≥95%[3][4]
Storage Store at 0-8 °C[3][4]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo position of the thiazole ring is the primary site for building molecular complexity via palladium-catalyzed reactions. These methods are foundational for creating C-C and C-N bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is arguably the most powerful method for forming biaryl structures. It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5] This reaction is instrumental in synthesizing novel 4-aryl-5-phenylthiazole derivatives.[6]

Suzuki_Workflow A 1. Assemble Reagents - Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) B 2. Inert Atmosphere Purge flask with N2 or Ar to remove O2 A->B Setup C 3. Reaction Heat mixture (e.g., 90-100 °C) for 4-12 hours B->C Initiate D 4. Work-up - Cool to RT - Phase Separation - Extract aqueous layer with organic solvent C->D Completion E 5. Purification Column chromatography (e.g., Silica gel) D->E Isolate F Product Ethyl 4-Aryl-5-phenylthiazole- 2-carboxylate E->F Final Product Sonogashira_Workflow A 1. Assemble Reagents - Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate - Terminal Alkyne - Pd/Cu Catalysts - Amine Base (e.g., Et3N) - Solvent (e.g., THF) B 2. Inert Atmosphere Purge flask with N2 or Ar (Strictly anaerobic) A->B Setup C 3. Reaction Stir at room temperature or gentle heat (40-50 °C) B->C Initiate D 4. Work-up - Filter off amine salts - Concentrate solvent - Redissolve in organic solvent C->D Completion E 5. Purification Column chromatography D->E Isolate F Product Ethyl 4-Alkynyl-5-phenylthiazole- 2-carboxylate E->F Final Product

Caption: Sonogashira cross-coupling workflow.

  • Reagent Assembly : To a Schlenk flask, add Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (1.0 mmol, 312 mg), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg).

  • Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition : Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL). Stir for 5 minutes, then add phenylacetylene (1.2 mmol, 0.13 mL) dropwise.

    • Causality Note : The reaction proceeds via two interconnected catalytic cycles. T[7]he palladium cycle involves oxidative addition and reductive elimination, while the copper cycle forms a copper(I) acetylide intermediate that transmetalates to the palladium center. The amine base is critical for deprotonating the terminal alkyne and neutralizing the HBr byproduct. 4[7][8]. Reaction Execution : Stir the mixture at room temperature for 8-16 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor the reaction by TLC.

  • Work-up : Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in dichloromethane and purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Application: Derivatization of the C2-Ester Group

The ethyl ester at the C2 position is a versatile handle for post-coupling modifications. The most common sequence involves hydrolysis to the carboxylic acid followed by amide bond formation, a key step in the synthesis of many bioactive molecules and enzyme inhibitors.

[6][9]##### Workflow for Ester Hydrolysis and Amidation

Amidation_Workflow cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Amide Coupling A Starting Material (e.g., Ethyl 4-Aryl-5-phenylthiazole- 2-carboxylate) B Saponification - Base (NaOH or LiOH) - Solvent (MeOH/H2O) - Stir at RT or heat A->B C Acidification - Add aq. HCl to pH ~2-3 - Precipitate or extract product B->C D Intermediate 4-Aryl-5-phenylthiazole- 2-carboxylic acid C->D E Assemble Reagents - Carboxylic Acid (from Step 1) - Amine (R-NH2) - Coupling Agent (EDCI/HOBt) - Base (DIPEA) - Solvent (DMF) D->E Proceed to coupling F Reaction - Stir at 0 °C to RT - 4-24 hours E->F G Work-up & Purification - Aqueous work-up - Column chromatography F->G H Final Product Amide Derivative G->H

Caption: Two-step sequence for amide synthesis.

  • Reaction Setup : Dissolve the ethyl ester substrate (1.0 mmol) in a mixture of methanol (10 mL) and water (5 mL).

  • Base Addition : Add sodium hydroxide (NaOH, 3.0 mmol, 120 mg) to the solution.

  • Reaction Execution : Stir the mixture at room temperature or heat gently to 40-50 °C for 2-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up : Cool the mixture in an ice bath and slowly acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid will often form.

  • Isolation : Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution three times with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the carboxylic acid.

  • Reagent Assembly : In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 mmol, from Protocol 3A) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Coupling Agent Addition : Add 1-Hydroxybenzotriazole (HOBt, 1.2 mmol, 162 mg) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 mmol, 230 mg). Stir the mixture at 0 °C for 20 minutes.

    • Causality Note : EDCI is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which suppresses side reactions (like racemization) and efficiently acylates the amine.

  • Amine and Base Addition : Add the desired amine (1.1 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.5 mmol, 0.44 mL).

  • Reaction Execution : Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up : Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification : Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Safety and Handling

  • Handle Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate and its derivatives in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. *[10] Palladium catalysts and organophosphine ligands are toxic and should be handled with care.

  • Refer to the Safety Data Sheet (SDS) for detailed hazard information before use.

[10]### 5. References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information. [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ethyl 2-bromo-4-ethyl-1,3-thiazole-5-carboxylate — Chemical Substance Information. ECHA. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]

  • Ethyl 4-acetyl-5-oxo-3-phenylhexanoate. National Center for Biotechnology Information. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]

  • Advances in Palladium-Catalyzed Carboxylation Reactions. MDPI. [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Royal Society of Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d. Semantic Scholar. [Link]a0d4b9685a201b10a9c)

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Substitution Strategies for the Functionalization of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, appearing in a wide array of natural products and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs, including vitamin B1, and antimicrobial agents like sulfathiazole.[1][2] Its aromatic nature, combined with the presence of nitrogen and sulfur heteroatoms, imparts unique electronic properties and hydrogen bonding capabilities that are crucial for molecular recognition and biological activity.[3][4] Ethyl 4-bromo-5-phenylthiazole-2-carboxylate is a highly versatile building block for drug discovery, offering three key points for diversification: the ester at the C2 position, the phenyl ring at C5, and, most notably, the bromine atom at the C4 position.

This bromine atom serves as an excellent leaving group, opening the door to a vast range of nucleophilic substitution reactions. The strategic placement of an electron-withdrawing carboxylate group at the C2 position significantly influences the ring's reactivity, making the C4 position particularly susceptible to functionalization.[5] This guide provides a detailed exploration of the primary mechanistic pathways for substitution and delivers field-proven, step-by-step protocols for the two most powerful strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Electronic Landscape and Reactivity of the Thiazole Core

The reactivity of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is governed by the intricate interplay of its substituents. The thiazole ring itself is an aromatic 6π-electron system.[5] The pyridine-like nitrogen atom at position 3 and the ester group at position 2 are strongly electron-withdrawing. This effect polarizes the ring, creating an electron-deficient (electrophilic) carbon center at the C4 position, which is further enhanced by the inductive effect of the bromine atom. This makes the C4 position the prime target for attack by nucleophiles.

Caption: Electronic influences on the thiazole core.

Mechanistic Pathways for Substitution

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr mechanism is a two-step addition-elimination process, distinct from aliphatic SN1 or SN2 reactions.[6] It is favored on electron-poor aromatic and heteroaromatic systems.

  • Addition of the Nucleophile: A potent nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized onto the electronegative nitrogen atom and the C2-ester group, which is critical for stabilizing this intermediate.

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the bromide leaving group (Br⁻), resulting in the substituted product.

cluster_0 SNAr Mechanism Reactants Substrate + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Step 1: Addition (Rate-Determining) Product Substituted Product + Br⁻ Meisenheimer->Product Step 2: Elimination (Fast)

Caption: The two-step SNAr (Addition-Elimination) mechanism.

This pathway is particularly effective for strong nucleophiles like thiolates, alkoxides, and amines under suitable conditions.

Palladium-Catalyzed Cross-Coupling

For a broader substrate scope and often milder reaction conditions, palladium-catalyzed cross-coupling reactions are the modern standard for functionalizing aryl and heteroaryl halides.[7] These reactions are not nucleophilic substitutions in the classical sense but achieve the same net transformation: replacement of the bromine atom. They proceed via a catalytic cycle involving Pd(0) and Pd(II) intermediates.

The general cycle consists of three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole, forming a Pd(II) complex.

  • Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C, C-N, or C-S bond and regenerating the active Pd(0) catalyst.

cluster_0 General Pd Cross-Coupling Cycle pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa tm Transmetalation (R-M) oa->tm L_nPd(II)(Ar)(X) re Reductive Elimination tm->re L_nPd(II)(Ar)(R) re->pd0 Ar-R

Caption: Generalized catalytic cycle for Pd-cross-coupling.

This approach enables the formation of C-C bonds (Suzuki, Stille, Sonogashira), C-N bonds (Buchwald-Hartwig), and C-S bonds with unparalleled efficiency.[7][8][9]

Experimental Protocols

General Considerations:

  • Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Use reagents from reliable suppliers. Anhydrous solvents are critical for palladium-catalyzed reactions.

  • Inert Atmosphere: Palladium-catalyzed reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. This involves using Schlenk line techniques or a glovebox.

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Products are typically purified by flash column chromatography on silica gel.

cluster_workflow General Experimental Workflow A Reaction Setup (Inert atmosphere if needed) B Reagent Addition & Heating A->B C Reaction Monitoring (TLC / LC-MS) B->C C->B Incomplete D Aqueous Workup (Quenching & Extraction) C->D Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A standard workflow for synthesis and analysis.

Protocol 3.1: Thioether Synthesis via SNAr (C-S Bond Formation)

This protocol describes the substitution of the C4-bromo group with a thiol, a classic example of an SNAr reaction on an electron-deficient heterocycle.[10]

ReagentMolar Eq.MWAmount
Ethyl 4-bromo-5-phenylthiazole-2-carboxylate1.0312.18 g/mol 156 mg (0.5 mmol)
4-Methoxybenzenethiol1.2140.20 g/mol 84 mg (0.6 mmol)
Potassium Carbonate (K₂CO₃)2.0138.21 g/mol 138 mg (1.0 mmol)
N,N-Dimethylacetamide (DMAc)--2.5 mL

Procedure:

  • To a 10 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-bromo-5-phenylthiazole-2-carboxylate (156 mg, 0.5 mmol) and potassium carbonate (138 mg, 1.0 mmol).

  • Add N,N-Dimethylacetamide (2.5 mL) to the flask.

  • Add 4-methoxybenzenethiol (84 mg, 0.6 mmol) to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the reaction to room temperature and pour it into 25 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired thioether product.

Protocol 3.2: Amine Synthesis via Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol utilizes a palladium catalyst and a specialized ligand to efficiently form a C-N bond, a transformation that is often challenging via traditional SNAr methods.[7]

ReagentMolar Eq.MWAmount
Ethyl 4-bromo-5-phenylthiazole-2-carboxylate1.0312.18 g/mol 156 mg (0.5 mmol)
Morpholine1.287.12 g/mol 52 mg (0.6 mmol)
Pd₂(dba)₃0.02915.72 g/mol 9.2 mg (0.01 mmol)
Xantphos0.04578.68 g/mol 23.1 mg (0.04 mmol)
Cesium Carbonate (Cs₂CO₃)1.5325.82 g/mol 244 mg (0.75 mmol)
Anhydrous Toluene--5 mL

Procedure:

  • To an oven-dried Schlenk tube, add Ethyl 4-bromo-5-phenylthiazole-2-carboxylate (156 mg, 0.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (23.1 mg, 0.04 mmol), and cesium carbonate (244 mg, 0.75 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add anhydrous toluene (5 mL) followed by morpholine (52 mg, 0.6 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C in a pre-heated oil bath.

  • Stir for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the aminated product.

Protocol 3.3: Biaryl Synthesis via Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki coupling is a robust and versatile method for creating carbon-carbon bonds, essential for synthesizing complex molecular scaffolds.[7][8]

ReagentMolar Eq.MWAmount
Ethyl 4-bromo-5-phenylthiazole-2-carboxylate1.0312.18 g/mol 156 mg (0.5 mmol)
4-Methoxyphenylboronic acid1.3151.96 g/mol 99 mg (0.65 mmol)
Pd(PPh₃)₄0.051155.56 g/mol 29 mg (0.025 mmol)
Potassium Carbonate (K₂CO₃)2.0138.21 g/mol 138 mg (1.0 mmol)
Toluene/Ethanol/Water--5 mL (4:1:1 ratio)

Procedure:

  • To an oven-dried Schlenk tube, add Ethyl 4-bromo-5-phenylthiazole-2-carboxylate (156 mg, 0.5 mmol), 4-methoxyphenylboronic acid (99 mg, 0.65 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and potassium carbonate (138 mg, 1.0 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the degassed solvent mixture of Toluene (3.2 mL), Ethanol (0.8 mL), and Water (0.8 mL).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • After completion, cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the biaryl product.

Summary and Outlook

The functionalization of Ethyl 4-bromo-5-phenylthiazole-2-carboxylate provides a powerful platform for generating novel chemical entities for drug discovery. The choice between an SNAr and a palladium-catalyzed cross-coupling reaction depends on the desired transformation and the nature of the nucleophile.

MethodBond FormedCommon Nucleophiles/ReagentsKey AdvantagesLimitations
SNAr C-S, C-O, C-NThiolates, Alkoxides, AminesMetal-free, simple reagentsRequires strong nucleophiles and activated substrate; limited scope.
Suzuki C-C (sp², sp³)Boronic acids/estersBroad scope, high functional group tolerance, commercially available reagents.Requires pre-functionalized organoboron reagent.
Buchwald-Hartwig C-NPrimary/Secondary AminesExcellent for C-N bond formation, wide range of amines applicable.Requires specialized (often expensive) ligands; sensitive to air.

By leveraging these distinct yet complementary strategies, researchers can rapidly assemble diverse libraries of substituted thiazoles. The protocols outlined here serve as a robust starting point for exploring the rich chemistry of this valuable heterocyclic scaffold, paving the way for the development of next-generation therapeutics.

References

  • Thiazole - Wikipedia. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available from: [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Available from: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Yin, J., & Buchwald, S. L. (2000). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Organic Letters, 2(8), 1101–1104. Available from: [Link]

  • Beyzaei, H., et al. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. Iranian Journal of Chemistry and Chemical Engineering, 35(4), 31-37. Available from: [Link]

  • Gomtsyan, A. (2024). 2H-Thiazolo[4,5-d][8][11][12]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science, 15(35), 13263-13268. Available from: [Link]

  • One-pot synthesis of highly functionalized thiazoles 3a-f. - ResearchGate. Available from: [Link]

  • Sabbaghan, M., Alidoust, M., & Hossaini, Z. (2011). A Rapid, Four-Component Synthesis of Functionalized Thiazoles. Combinatorial Chemistry & High Throughput Screening, 14(9), 824-828. Available from: [Link]

  • Ghiță, M. R., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6539. Available from: [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5853–5863. Available from: [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789-5795. Available from: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchGate. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. Available from: [Link]

  • C-S cross-coupling reaction using 2-bromothiazole as substrate and... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. Available from: [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5853-5863. Available from: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. Available from: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available from: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. Available from: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (CAS 2227989-66-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (CAS 2227989-66-2)[1].

Synthesizing highly substituted thiazoles presents unique electronic and steric challenges. Direct electrophilic bromination of thiazole rings often suffers from poor yields, sluggish kinetics, and difficult purifications. This guide dissects the root causes of these failures and provides a self-validating, high-yield protocol grounded in mechanistic causality.

I. Synthetic Workflow & Mechanistic Bottlenecks

Workflow A Starting Material: Ethyl 5-phenylthiazole- 2-carboxylate B Bromination Reagent: NBS (1.2 eq) A->B C Buffer Addition: NaHCO3 (1.5 eq) Prevents Salt Formation B->C D Reaction: MeCN, 80°C, 12-16h C->D E Quench & Workup: Na2S2O3 (aq) / EtOAc D->E F Target Product: Ethyl 4-Bromo-5-phenylthiazole- 2-carboxylate E->F

Optimized synthetic workflow for C4-bromination of substituted thiazoles.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my bromination of Ethyl 5-phenylthiazole-2-carboxylate stall at <20% conversion, accompanied by a heavy white precipitate? A1: This is a classic acid-base side reaction. During electrophilic bromination, hydrobromic acid (HBr) is generated as a stoichiometric byproduct. The nitrogen atom of the thiazole ring is basic. As HBr accumulates, it protonates the thiazole nitrogen, forming an insoluble thiazolium hydrobromide salt[2]. Once the substrate precipitates as a salt, it is removed from the reactive solution, effectively halting the reaction. Resolution: Introduce a mild, non-nucleophilic base (such as NaHCO₃ or NaOAc) to the reaction mixture. This acts as an in-situ buffer, neutralizing HBr as it forms and keeping the thiazole substrate in its reactive, free-base form[2].

Q2: I've buffered the reaction, but the C4-bromination is still incredibly slow compared to other thiazole brominations I've performed. Why? A2: The regioselectivity and kinetics of thiazole bromination are heavily dictated by electronic effects. In a standard thiazole ring, the C5 position is the most nucleophilic and undergoes electrophilic aromatic substitution relatively easily[2]. However, in your substrate, C5 is sterically and electronically blocked by a phenyl group. You are forcing the reaction to the C4 position. Thiazole is inherently less aromatic and considerably less electron-rich than thiophene[3]. Furthermore, your substrate contains an electron-withdrawing ethyl carboxylate group at C2. This severely deactivates the entire ring, making the already less-reactive C4 position highly resistant to electrophilic attack[3]. Resolution: Standard room-temperature bromination will not suffice. You must overcome the high activation energy by using elevated temperatures (e.g., 80°C in MeCN) and a potent brominating agent like N-Bromosuccinimide (NBS)[3].

Q3: During the aqueous workup, I am observing degradation of my product and loss of the ethyl ester. How can I prevent this? A3: The ethyl carboxylate group at the C2 position is susceptible to hydrolysis, especially if the workup conditions are too basic (saponification) or too acidic. If you used a strong base (like NaOH or KOH) to neutralize the HBr during the reaction, or if you quench with unbuffered solutions, the pH extremes will cleave the ester. Resolution: Use NaHCO₃ as your reaction buffer—it is basic enough to neutralize HBr but mild enough to leave the ester intact. For the quench, use saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize residual active bromine, and ensure the final aqueous phase is strictly between pH 7.0 and 8.0 before extraction.

Mechanism SM Ethyl 5-phenylthiazole- 2-carboxylate Br Electrophilic Bromine (Br+ from NBS) SM->Br Main Pathway Salt N-Protonation (Thiazolium Salt) SM->Salt Side Reaction C4 C4-Attack (High Activation Energy) Br->C4 HBr HBr Byproduct HBr->SM Competes for SM C4->HBr Generates Prod Desired Product (C4-Brominated) C4->Prod DeadEnd Precipitate / Low Yield Salt->DeadEnd

Mechanistic divergence: C4-bromination vs. thiazolium salt precipitation.

II. Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields for the C4-bromination of deactivated thiazoles.

Brominating AgentSolventAdditive (Buffer)Temp (°C)Yield (%)Mechanistic Observation
Br₂ (1.2 eq)AcOHNone25< 20Heavy thiazolium salt precipitation; reaction stalls.
NBS (1.2 eq)DMFNone8045Sluggish conversion; solvent degradation products observed.
Br₂ (1.2 eq)AcOHNaOAc (1.5 eq)6075Buffer prevents salt formation; moderate C4 conversion.
NBS (1.2 eq) MeCN NaHCO₃ (1.5 eq) 80 85+ Cleanest profile; high conversion; ester remains intact.
III. Self-Validating Experimental Protocol

To guarantee reproducibility and high yields, follow this step-by-step methodology. This protocol includes built-in validation checks to ensure the reaction is proceeding along the correct mechanistic pathway.

Step 1: Reaction Setup & Buffering

  • Action: In a dry 100 mL round-bottom flask, dissolve 10.0 mmol of Ethyl 5-phenylthiazole-2-carboxylate in 30 mL of anhydrous Acetonitrile (MeCN). Add 15.0 mmol of finely powdered Sodium Bicarbonate (NaHCO₃).

  • Validation Check: The suspension should remain easily stirrable. NaHCO₃ will not fully dissolve, acting as a heterogeneous buffer to protect the basic thiazole nitrogen.

Step 2: Electrophile Addition

  • Action: Add 12.0 mmol of N-Bromosuccinimide (NBS) in three equal portions over 15 minutes at room temperature.

  • Validation Check: A slight yellowing of the solution indicates the generation of active brominating species. Adding in portions prevents uncontrolled exothermic spikes that could lead to radical bromination of the phenyl ring.

Step 3: Thermal Activation

  • Action: Attach a reflux condenser and heat the mixture to 80°C for 12–16 hours under an inert atmosphere (N₂ or Argon).

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.4) should cleanly convert to a slightly less polar product spot (Rf ~0.5). The absence of a heavy white precipitate confirms the buffer is successfully neutralizing HBr.

Step 4: Quenching & pH Control

  • Action: Cool the reaction to room temperature. Add 20 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes.

  • Validation Check: The yellow tint must completely disappear, yielding a colorless or pale-white biphasic mixture. Check the aqueous layer with pH paper; it must read between 7.0 and 8.0 to guarantee the stability of the C2-ethyl ester.

Step 5: Extraction & Isolation

  • Action: Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

  • Validation Check: The crude mass should be >90% of the theoretical yield before chromatography, indicating minimal loss to water-soluble thiazolium salts.

References
  • Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate 2227989-66-2 wiki - Guidechem. 1

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods - ACS Publications (The Journal of Organic Chemistry). 3

  • avoiding N-bromination by-products in thiazole synthesis - Benchchem. 2

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate Coupling

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust understanding for future experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and optimization of coupling reactions with this specific thiazole substrate.

Q1: What is a typical starting palladium catalyst loading for coupling Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate?

For initial screening and development with a new substrate like Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, a catalyst loading in the range of 1-5 mol% is a robust starting point.[1] While lower loadings are desirable for process chemistry and sustainability, starting in this range provides a higher probability of success and helps overcome potential initial hurdles.[2] Once a viable reaction is established, optimization studies can systematically reduce the loading, sometimes to as low as 0.1 mol% or less for highly efficient systems.[2][3] The reactivity of the aryl bromide on the thiazole ring is generally good, falling between that of aryl iodides and chlorides, which supports the use of moderate initial loadings.[4]

Q2: How does the thiazole ring in the substrate affect the reaction and catalyst choice?

The thiazole ring introduces specific challenges. The nitrogen and sulfur heteroatoms can act as ligands, coordinating to the palladium center.[5][6] This coordination can lead to the formation of catalytically dormant or inactive complexes, effectively deactivating the catalyst.[7][8] To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) is highly recommended.[4][9] These ligands can sterically shield the palladium center, discouraging coordination from the thiazole nitrogen and promoting the desired catalytic cycle.[10]

Q3: Should I use a Pd(0) source or a Pd(II) pre-catalyst?

Both Pd(0) sources (e.g., Pd₂(dba)₃) and stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be effective. The key difference lies in the activation step.[11]

  • Pd(0) Sources: Using a Pd(0) source like Pd₂(dba)₃ bypasses the need for an in-situ reduction step.[1] This can be beneficial if you suspect issues with catalyst activation. Modern, well-defined pre-catalysts (e.g., Buchwald G3 precatalysts) are often Pd(II) species designed for rapid and clean activation to Pd(0), offering a convenient and reliable option.[14]

Q4: What are the most critical reaction parameters to screen alongside catalyst loading?

Optimizing a cross-coupling reaction is a multivariate process.[11] The catalyst loading is interdependent with the ligand, base, and solvent.

  • Ligand: As mentioned, bulky, electron-rich ligands are often crucial for heteroaryl substrates.[15] Screening a small panel of ligands (e.g., SPhos, XPhos, RuPhos) is a high-impact optimization step.[9]

  • Base: The base is essential for the transmetalation step.[16] Its strength and solubility matter.[4] Common choices for Suzuki reactions include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][17] A screen of different bases is highly recommended as their effectiveness can be substrate-dependent.[6]

  • Solvent: The solvent affects the solubility of all components and can influence catalyst stability and reaction kinetics.[18][19] Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water for Suzuki reactions, are common starting points.[5][17][20]

Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Problem Area 1: Low or No Product Yield
Q: My reaction has stalled with low conversion. My first instinct is to increase the catalyst loading. Is this correct?

While increasing the catalyst loading can sometimes improve conversion, it should not be the first step.[4] A stalled reaction often points to a more fundamental issue. Before adding more of the expensive catalyst, systematically verify the following:

  • Inert Atmosphere: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst and the sensitive phosphine ligands, rendering them inactive.[1][4] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5]

  • Reagent Purity: Impurities in starting materials, solvents, or the base can act as catalyst poisons.[4] Ensure your Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate and coupling partner (e.g., boronic acid) are pure. Boronic acids, in particular, can degrade over time.[5]

  • Base and Solvent Choice: An inappropriate base or solvent can completely shut down the reaction.[6] If you haven't already, perform a small screen of different bases (e.g., K₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/H₂O, Toluene, 2-MeTHF).[20][21]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for addressing low-yield reactions.

G start Low or No Yield Observed check_reagents Verify Reagent Quality & Purity (Substrates, Solvents, Base) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge Flask) check_reagents->check_atmosphere Reagents OK screen_conditions Screen Core Reaction Parameters (Base, Solvent, Temperature) check_atmosphere->screen_conditions Atmosphere OK optimize_catalyst Optimize Catalyst System screen_conditions->optimize_catalyst Still Low Yield end_success Reaction Optimized screen_conditions->end_success Improvement Seen increase_loading Increase Catalyst Loading (e.g., 2% -> 5%) optimize_catalyst->increase_loading screen_ligands Screen Alternative Ligands (e.g., SPhos, XPhos, RuPhos) increase_loading->screen_ligands No Improvement increase_loading->end_success Improvement Seen screen_ligands->end_success Improvement Seen end_fail Consult Specialist screen_ligands->end_fail No Improvement

Caption: A logical decision tree for troubleshooting low-yield coupling reactions.

Problem Area 2: Catalyst Deactivation
Q: My reaction mixture turned dark brown/black and the reaction stopped. What happened?

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black".[4][22] This consists of agglomerated, inactive palladium metal particles and is a common catalyst deactivation pathway.[23]

Causes and Prevention:

  • Ligand Dissociation/Oxidation: The phosphine ligand stabilizes the Pd(0) center. If the ligand dissociates or is oxidized (due to oxygen), the unstable "naked" palladium atoms can aggregate.

  • Prevention:

    • Improve Inert Atmosphere: This is the most critical factor. Use high-purity inert gas and thoroughly degas all solvents and reagents.[1]

    • Use More Robust Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos) form more stable complexes with palladium, reducing the likelihood of dissociation.[4][13]

    • Adjust Ligand:Palladium Ratio: Sometimes, a slight excess of the ligand (e.g., Pd:L ratio of 1:1.2 to 1:2) can help maintain catalyst stability.[13][19]

Catalyst Deactivation Pathways

The active catalyst can be diverted into inactive forms through several pathways, particularly with heteroaromatic substrates.

G Active_Catalyst Active Pd(0)Lₙ Catalyst Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black Ligand Dissociation + Aggregation N_Coordinated Thiazole-N Coordinated Pd (Dormant Complex) Active_Catalyst->N_Coordinated N-Heterocycle Coordination

Caption: Common deactivation pathways for the active palladium catalyst.

Problem Area 3: Formation of Side Products
Q: I'm seeing significant amounts of a biphenyl byproduct from my boronic acid. How do I stop this homo-coupling?

Homo-coupling of the boronic acid is a common side reaction, especially when using Pd(II) pre-catalysts or if oxygen is present in the reaction.[5][6][11] The mechanism often involves the Pd(II) species, which can facilitate the coupling of two boronic acid molecules while being reduced to the active Pd(0).[11][13]

Minimization Strategies:

  • Rigorous Degassing: Oxygen promotes homo-coupling.[11] Ensure the reaction is strictly anaerobic.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can reduce the amount of Pd(II) available for this side reaction.[13]

  • Stoichiometry: Adding the aryl halide (your thiazole substrate) in a slight excess relative to the boronic acid can sometimes favor the desired cross-coupling pathway.[5]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain its low concentration, disfavoring the second-order homo-coupling reaction.

Q: My starting material, Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, is being converted back to the de-brominated version. What is causing this?

This side reaction is known as hydrodehalogenation or simply dehalogenation.[6][11] It occurs when the aryl-palladium intermediate formed after oxidative addition reacts with a hydride source instead of the coupling partner.

Potential Hydride Sources and Solutions:

  • Solvent: Solvents like isopropanol or other alcohols can act as hydride donors, especially at elevated temperatures. If using such solvents, consider switching to a more inert option like toluene or dioxane.

  • Base/Water: Some bases or impurities can generate hydride species. Ensure a high-purity base is used.

  • Amine Bases: If using an amine as a base or additive, it can be a source of hydrides.[11]

  • Optimize Rate: The best way to suppress side reactions is to accelerate the desired reaction. Using a more active catalyst system (e.g., a more effective ligand) that promotes rapid transmetalation and reductive elimination will outcompete the dehalogenation pathway.[1]

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

This table provides a robust set of starting conditions for screening the coupling of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate with a generic arylboronic acid.

ParameterRecommended Starting ConditionNotes
Aryl Halide Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate1.0 equiv
Boronic Acid Arylboronic Acid1.2 - 1.5 equiv
Pd Source Pd(OAc)₂ or Pd₂(dba)₃2 mol %
Ligand SPhos or XPhos4.4 mol % (for Pd(OAc)₂) or 4 mol % (for Pd₂(dba)₃)
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv
Solvent 1,4-Dioxane / H₂O (5:1) or Toluene / H₂O (5:1)Ensure solvent is degassed for at least 30 mins.[5]
Temperature 80 - 110 °CMonitor by TLC/LC-MS for completion.
Atmosphere Argon or NitrogenMaintain a positive pressure throughout the reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol details the steps for setting up the reaction under an inert atmosphere.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[22]

  • Inert Atmosphere Setup: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate under high vacuum for 5-10 minutes, then backfill with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere.[5]

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-Dioxane and water) via syringe through the septum.[22]

  • Catalyst Addition: Under a positive flow of inert gas (to prevent air from entering the flask), quickly add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).[5] If using an air-stable pre-catalyst, this can be added in step 1 with the other solids.

  • Reaction Execution: Lower the flask into a pre-heated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.[14]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[14]

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for effective troubleshooting.

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling cycle.[4][11]

References

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2012). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Retrieved from [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • University of Victoria. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Retrieved from [Link]

  • ACS Publications. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • SciSpace. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffic. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • MIT Open Access Articles. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. Retrieved from [Link]

  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • ACS Publications. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025). Exploration of reactional parameters for palladium-catalyzed cross-coupling reaction with thermal desorption-electrospray ionization mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. Retrieved from [Link]

  • PMC. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Retrieved from [Link]

  • PubMed. (2007). Palladium coupling catalysts for pharmaceutical applications. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • IUCRC. (2020). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. Retrieved from [Link]

  • JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • PMC. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Reddit. (2024). Pd and other metals in pharmaceutical chemistry.. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2002). Regiocontrolled Synthesis of Substituted Thiazoles. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Retrieved from [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

Sources

Troubleshooting

Overcoming low solubility of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate in polar solvents

Guide for Overcoming Low Solubility in Polar Solvents Welcome to the technical support center for Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Overcoming Low Solubility in Polar Solvents

Welcome to the technical support center for Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying scientific principles to help you make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate so poorly soluble in polar solvents like water?

A: The low aqueous solubility of this compound is a direct result of its molecular structure. It contains several hydrophobic (water-repelling) features:

  • Phenyl Group: A large, non-polar aromatic ring.

  • Thiazole Ring: While containing nitrogen and sulfur, the overall heterocyclic system is part of a larger, predominantly non-polar structure.[1][2]

  • Ethyl Ester Group: The ethyl portion adds to its lipophilic character.

  • Bromo Substituent: The bromine atom increases the molecular weight and contributes to its hydrophobicity.

These groups collectively make it energetically unfavorable for the molecule to dissolve in polar solvents like water, which prefer to interact with other polar molecules through hydrogen bonding. The application of heterocycles can be a tool to modify properties like solubility and lipophilicity to optimize a compound's characteristics.[3][4]

Q2: I'm seeing inconsistent results in my biological assays. Could this be related to solubility?

A: Absolutely. Inconsistent activity is a classic symptom of solubility problems.[5] If the compound is not fully dissolved, its effective concentration in the assay medium will be lower than intended and can vary between experiments. The compound may also precipitate out of the solution over the course of the experiment, further reducing its concentration.[5] It is crucial to ensure the compound is fully solubilized in your final assay buffer at the desired concentration.

Q3: What is the maximum percentage of a co-solvent like DMSO I should use in my cell-based assays?

A: While co-solvents are excellent for initial stock solutions, high concentrations can be toxic to cells. As a general rule, the final concentration of dimethyl sulfoxide (DMSO) in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. Always run a vehicle control (assay medium with the same final concentration of the co-solvent) to assess its impact on your specific cell line.

Q4: What are the main strategies to improve the solubility of a compound like this?

A: There are several effective techniques, which can be broadly categorized as physical and chemical modifications.[6][7][8] Key strategies include:

  • Co-solvency: Using a water-miscible organic solvent to increase solubility.[9][10][11]

  • pH Adjustment: For ionizable compounds, changing the pH of the solution can dramatically increase solubility.[8]

  • Complexation: Encapsulating the drug within a larger molecule, most commonly a cyclodextrin, to form a water-soluble inclusion complex.[12][13][14]

  • Solid Dispersions: Dispersing the compound in an inert, water-soluble carrier at a solid state to improve dissolution rates.[6][15][16]

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic drug molecules.[17][18][19]

The choice of method depends on the specific requirements of your experiment (e.g., in vitro assay, in vivo formulation).[7]

Troubleshooting Guide & Protocols

This section provides a structured approach to solving solubility issues, complete with step-by-step protocols for the most common and effective methods.

Initial Troubleshooting Workflow

This decision tree can help you select an appropriate starting point for addressing your solubility challenge.

G cluster_0 Solubility Troubleshooting Decision Tree cluster_1 In Vitro Path cluster_2 In Vivo Path start Compound Fails to Dissolve in Aqueous Buffer q1 What is the experimental context? start->q1 in_vitro Use Co-solvent Strategy (e.g., DMSO, Ethanol) q1->in_vitro In Vitro Assay in_vivo Explore Formulation Strategies q1->in_vivo In Vivo / Formulation check_final_conc Is final co-solvent conc. <0.5% and non-toxic? in_vitro->check_final_conc methods Cyclodextrin Complexation Solid Dispersion Micellar Solubilization in_vivo->methods success1 Proceed with Assay check_final_conc->success1 Yes fail1 Try Alternative Methods check_final_conc->fail1 No fail1->methods success2 Proceed with Formulation methods->success2

Caption: Decision tree for selecting a solubility enhancement strategy.

Method 1: Co-solvency

This is often the first and simplest method for preparing stock solutions for in vitro experiments. Co-solvents work by reducing the polarity of the aqueous environment, which lowers the interfacial tension between the solvent and the hydrophobic solute.[11]

Protocol: Preparing a Concentrated Stock with a Co-solvent
  • Select a Co-solvent: Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[9][11] For Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, DMSO is an excellent starting point.

  • Weigh the Compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube or glass vial.

  • Add Co-solvent: Add the minimum volume of pure co-solvent (e.g., DMSO) required to fully dissolve the compound. For example, to make a 10 mM stock of a compound with a molecular weight of 312.19 g/mol , dissolve 3.12 mg in 1 mL of DMSO.

  • Facilitate Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. A brief, gentle warming (e.g., to 37°C) can be used but be cautious of potential compound degradation.

  • Serial Dilution: Perform serial dilutions from this high-concentration stock into your aqueous assay buffer. This gradual reduction in solvent polarity helps prevent the compound from precipitating.

Data Summary: Co-Solvent Effectiveness (Hypothetical)
Solvent System (v/v)Apparent Solubility (µg/mL)Fold Increase vs. WaterNotes
100% Water< 0.1-Practically insoluble
99.9% Water / 0.1% DMSO~1-5>10xSuitable for most cell assays
90% Water / 10% Ethanol~20-50>200xMay require vehicle control
80% Water / 20% PEG 400~100-200>1000xCommon for formulation studies
Method 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic molecules like Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, forming a water-soluble "inclusion complex".[5][12] This is a powerful technique for significantly increasing aqueous solubility, especially for formulations.[14][20]

Protocol: Preparation by Kneading Method
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Molar Ratio: Determine the desired molar ratio of the drug to cyclodextrin. A 1:1 or 1:2 ratio is a good starting point for optimization.

  • Combine Components: In a glass mortar, place the accurately weighed Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate and the corresponding amount of HP-β-CD.

  • Kneading: Add a small amount of a water/ethanol (50:50) mixture dropwise to the powder. Knead the mixture thoroughly with a pestle for 30-45 minutes to form a thick, uniform paste.

  • Drying: Dry the resulting paste in an oven at 40-50°C until the solvent has completely evaporated and a constant weight is achieved.

  • Final Product: The resulting dried powder is the drug-cyclodextrin inclusion complex, which should be readily soluble in aqueous buffers.

Caption: Mechanism of cyclodextrin inclusion complex formation.

Method 3: Solid Dispersion

This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[15] When introduced to an aqueous medium, the polymer dissolves quickly, releasing the drug as very fine, often amorphous, particles. This high surface area leads to a significantly increased dissolution rate and solubility.[6][21]

Protocol: Preparation by Solvent Evaporation Method
  • Component Selection:

    • Drug: Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate.

    • Carrier: A highly water-soluble polymer such as Polyvinylpyrrolidone (PVP K30) or a Polyethylene Glycol (PEG 6000).[15]

    • Solvent: A volatile organic solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, or dichloromethane).

  • Dissolution: Accurately weigh the drug and the carrier (e.g., in a 1:4 drug-to-carrier weight ratio) and dissolve them completely in the selected solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This process leaves a thin, solid film on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid mass from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder. This powder can then be dissolved in aqueous media for experiments.

References
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Solid Dispersion Techniques Improve Solubility of Poorly W
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. (PDF)
  • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. PMC.
  • Hydrotrope. Wikipedia.
  • Hydrotropy- A brief insight into the Solubility Enhancement Technique. Ijaresm.
  • THE HYDROTROPIC EFFECT: A NOVEL STRATEGY FOR ENHANCED BIOAVAILABILITY. IJPSR.
  • Drug solubilization by complex
  • Cosolvent. Wikipedia.
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • Technical Support Center: Improving the Solubility of Thiazole Compounds. Benchchem.
  • Cosolvency: Significance and symbolism. Sage-Advices.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Micelles Supported Organic Reactions in W
  • Cosolvency. PPTX - Slideshare.
  • REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY W
  • Bioavailability of organic compounds solubilized in nonionic surfactant micelles. PubMed.
  • Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique -A Review.
  • Ethyl 4-Bromo-5-phenylthiazole-2-carboxyl
  • Ethyl 4-Bromo-5-phenylthiazole-2-carboxyl
  • Buy Ethyl 4-bromothiazole-2-carboxylate (EVT-1681416) | 959755-96-5. EvitaChem.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • Micellar solubilization – Knowledge and References. Taylor & Francis.
  • Pathway for transfer of organic compound solubilized in micelles to...
  • Techniques to improve the solubility of poorly soluble drugs.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Solubility enhancement techniques: A comprehensive review.
  • Ethyl 4-(4-bromophenyl)
  • Full article: Role of mixed micellar media to enhance solubilization of Allura Red: differential spectroscopic and conductometric study. Taylor & Francis.
  • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org.
  • 5-bromo-2-phenylthiazole-4-carboxylic acid ethyl ester. Echemi.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC.
  • (PDF) Thiazole derivatives: prospectives and biological applications.
  • (PDF) A comprehensive review on thiazole derivatives as multifunctional therapeutics.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC.
  • Heterocyclic compounds and methods of use.
  • Heterocycles in Medicinal Chemistry. PMC - NIH.

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Optimization

Minimizing ester hydrolysis during reactions with Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

A Guide to Minimizing Ester Hydrolysis and Optimizing Reaction Outcomes Welcome to the technical support center for Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate. This resource is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Ester Hydrolysis and Optimizing Reaction Outcomes

Welcome to the technical support center for Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. A common challenge encountered during reactions with this substrate is the unintended hydrolysis of the ethyl ester functionality, leading to the formation of the corresponding carboxylic acid, reduced yields of the desired product, and complications in purification.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate this issue and achieve your desired synthetic outcomes.

I. Troubleshooting Guide: Diagnosing and Solving Ester Hydrolysis

This section is structured to help you identify the potential causes of ester hydrolysis in your reaction and provides targeted solutions.

Issue 1: Significant formation of 4-Bromo-5-phenylthiazole-2-carboxylic acid is observed.

Potential Cause A: Reaction Conditions are too Basic.

Many common cross-coupling reactions, such as the Suzuki-Miyaura coupling, require a base to proceed.[1][2] However, strong bases, especially in the presence of water, can readily promote the saponification (base-catalyzed hydrolysis) of the ester.[3][4] This process is often irreversible under basic conditions, as the resulting carboxylate salt is deprotonated and becomes unreactive toward the alcohol.[5]

Solutions:

  • Select a Milder Base: Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective in promoting the desired coupling reaction while minimizing ester hydrolysis.[6][7] In some cases, potassium phosphate (K₃PO₄) can also be a suitable alternative.[8] For reactions particularly sensitive to basic conditions, potassium fluoride (KF) can be used, as it is known to activate boronic acids without affecting base-labile groups like esters.[9]

  • Use a Sterically Hindered Base: While less common, sterically hindered organic bases could be explored to selectively deprotonate the necessary reagents without attacking the sterically accessible ester group.

  • Optimize Base Stoichiometry: Use the minimum amount of base required to achieve a reasonable reaction rate. An excess of base will increase the likelihood of ester hydrolysis.

Base Relative Strength Suitability for Ester-Containing Substrates Comments
NaOH, KOHStrongLowHigh risk of saponification.[3]
K₂CO₃ModerateHighA common and effective choice for Suzuki couplings.[8][10]
Cs₂CO₃ModerateHighOften provides higher yields and can be more soluble in organic solvents.[7][11]
K₃PO₄ModerateModerate to HighCan be effective, but optimization may be required.[8]
KFWeakHighIdeal for highly base-sensitive substrates.[9][12]

Potential Cause B: Presence of Water in the Reaction Mixture.

Water is a key reagent in the hydrolysis of esters.[13] While some Suzuki coupling protocols call for the use of aqueous solvent mixtures to facilitate the dissolution of the base and the transmetalation step, an excessive amount of water can accelerate the undesired hydrolysis.[1][14]

Solutions:

  • Use Anhydrous Solvents: Whenever possible, use anhydrous solvents to minimize the amount of water present. Solvents should be properly dried and stored over molecular sieves.

  • Minimize Water in Biphasic Systems: If a biphasic system is necessary, use the minimum amount of water required for the reaction to proceed. For example, instead of a 1:1 mixture of organic solvent and water, try a 4:1 or even a 9:1 ratio.[11][15]

  • Use a Drying Agent During Workup: During the workup procedure, ensure the organic layer is thoroughly dried with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent removal to prevent hydrolysis during concentration.[16]

Potential Cause C: Elevated Reaction Temperatures.

Higher reaction temperatures increase the rates of all reactions, including the undesired ester hydrolysis.[17]

Solutions:

  • Lower the Reaction Temperature: If you are observing significant hydrolysis, try running the reaction at a lower temperature for a longer period. For many Suzuki couplings, temperatures between 60-80 °C are sufficient.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can sometimes promote the desired reaction at a lower bulk temperature and for a shorter duration, potentially minimizing the time for hydrolysis to occur.[10]

Issue 2: Low yield of the desired product, even with minimal observed hydrolysis.

Potential Cause: Protodeboronation of the Boronic Acid.

In Suzuki-Miyaura couplings, the boronic acid can undergo protodeboronation (cleavage of the C-B bond) in the presence of water and base.[18] This side reaction consumes the boronic acid, leading to a lower yield of the desired cross-coupled product.

Solutions:

  • Use Anhydrous Conditions: As with minimizing hydrolysis, using anhydrous solvents can reduce the rate of protodeboronation.[18]

  • Optimize the Base: The choice of base can influence the rate of protodeboronation. Experiment with different bases to find the optimal balance between promoting the desired reaction and minimizing this side reaction.[19]

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem?

A1: Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol.[16] In the context of reactions with Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, this is an undesired side reaction that consumes the starting material and forms 4-Bromo-5-phenylthiazole-2-carboxylic acid. This reduces the yield of the desired product and can complicate purification due to the similar polarity of the starting material and the hydrolyzed by-product.

Q2: How can I monitor the extent of ester hydrolysis during my reaction?

A2: Several analytical techniques can be used to monitor the progress of your reaction and detect the formation of the hydrolyzed by-product:

  • Thin-Layer Chromatography (TLC): The carboxylic acid by-product is typically more polar than the starting ester and will have a lower Rf value on the TLC plate.[16]

  • ¹H NMR Spectroscopy: The ethyl ester group of the starting material has characteristic signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The disappearance of these signals and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm) can be used to monitor the reaction.[20][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can be used to quantify the amounts of starting material, desired product, and the hydrolyzed by-product in the reaction mixture.[10]

Q3: Are there alternative reaction pathways that can avoid the issue of ester hydrolysis altogether?

A3: Yes. If ester hydrolysis proves to be an insurmountable issue, you could consider a synthetic strategy where the cross-coupling reaction is performed on the corresponding carboxylic acid, and the ester is formed in a subsequent step. However, this adds steps to the synthesis and may not be ideal. A better approach is to optimize the reaction conditions to favor the desired transformation as outlined in this guide.

Q4: What is the role of the solvent in preventing ester hydrolysis?

A4: The solvent plays a crucial role in the rate of ester hydrolysis. Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are generally preferred for reactions involving esters when trying to avoid hydrolysis.[22][23] These solvents can dissolve the reagents but lack the ability to donate protons, which is a key step in both acid- and base-catalyzed hydrolysis.[24] Polar protic solvents, like water and alcohols, can actively participate in the hydrolysis reaction and should be used sparingly.[25][26]

Q5: Can the structure of the ester itself influence its susceptibility to hydrolysis?

A5: Yes. Steric hindrance around the ester group can slow the rate of hydrolysis.[4][17] However, in the case of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, the ester group is relatively unhindered. While switching to a more sterically bulky ester (e.g., a tert-butyl ester) could reduce hydrolysis, it would also require different conditions for its eventual removal if the carboxylic acid is the desired final product.

III. Optimized Protocols and Methodologies

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Ester Hydrolysis

This protocol provides a general starting point for the Suzuki-Miyaura coupling of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate with various arylboronic acids.

Materials:

  • Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).

  • Add the Pd(dppf)Cl₂ catalyst.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[10]

  • Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 9:1 or 4:1 dioxane:water ratio) via syringe.[11]

  • Stir the reaction mixture at 80 °C.[18]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

G Ester Ethyl Thiazolecarboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack OH Hydroxide Ion (Base) OH->Tetrahedral_Intermediate Carboxylic_Acid Thiazolecarboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid Elimination Alkoxide Ethoxide Tetrahedral_Intermediate->Alkoxide Carboxylate Thiazolecarboxylate Anion Carboxylic_Acid->Carboxylate Deprotonation (Irreversible Step) Ethanol Ethanol Carboxylic_Acid->Ethanol Alkoxide->Ethanol Protonation

Caption: Base-catalyzed hydrolysis of the ethyl ester.

Troubleshooting Workflow for Ester Hydrolysis

G Start Hydrolysis Observed? Strong_Base Using Strong Base (NaOH, KOH)? Start->Strong_Base Yes End Problem Solved Start->End No High_Water High Water Concentration? Strong_Base->High_Water No Switch_Base Switch to Milder Base (K2CO3, Cs2CO3, KF) Strong_Base->Switch_Base Yes High_Temp High Reaction Temperature? High_Water->High_Temp No Reduce_Water Use Anhydrous Solvent or Reduce Water Content High_Water->Reduce_Water Yes Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Yes High_Temp->End No Switch_Base->End Reduce_Water->End Lower_Temp->End

Caption: Decision tree for troubleshooting ester hydrolysis.

IV. References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

  • Conformer. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Arkat USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860–862. [Link]

  • International Journal of Scientific Development and Research. (2023). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. [Link]

  • ResearchGate. (2014). A Method Based on 1H NMR Spectral Data Useful to Evaluate the Hydrolysis Level in Complex Lipid Mixtures. [Link]

  • Lipshutz, B. H., Ghorai, S. (2008). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1243–1246. [Link]

  • Rogers, J. R., et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 4, 14. [Link]

  • RJPN.org. (2023, May 2). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. [Link]

  • National Center for Biotechnology Information. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]

  • Molander, G. A., & Brown, A. R. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • National Center for Biotechnology Information. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. [Link]

  • Journal of the Indian Chemical Society. Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. [Link]

  • MDPI. (2020, August 20). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. [Link]

  • Chemguide. hydrolysing esters. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ACS Publications. (2022, December 19). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. [Link]

  • International Journal of Current Science. (2022, August 15). Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • Chemetall. CATALYSTS CESIUM. [Link]

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]

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Reference Data & Comparative Studies

Validation

Reactivity comparison of Ethyl 4-Bromo vs 4-Chloro-5-phenylthiazole-2-carboxylate

An In-Depth Guide to the Comparative Reactivity of Ethyl 4-Bromo- vs. 4-Chloro-5-phenylthiazole-2-carboxylate For researchers and professionals in drug development, the selection of a halogen substituent on a heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of Ethyl 4-Bromo- vs. 4-Chloro-5-phenylthiazole-2-carboxylate

For researchers and professionals in drug development, the selection of a halogen substituent on a heterocyclic scaffold is a pivotal decision in synthetic strategy. It profoundly influences reaction efficiency, catalyst selection, process scalability, and ultimately, the economic viability of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate and Ethyl 4-Chloro-5-phenylthiazole-2-carboxylate . We will move beyond simple declarations of reactivity to explore the underlying chemical principles and provide field-proven experimental insights to guide your synthetic choices.

The Fundamental Principle: The Carbon-Halogen Bond

The reactivity differences between the bromo- and chloro-thiazole derivatives are rooted in the intrinsic properties of the carbon-halogen bond. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. This step involves the cleavage of the C-X (Carbon-Halogen) bond.

The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond. This lower bond dissociation energy means that less energy is required to break the C-Br bond, facilitating a faster oxidative addition step.[1][2][3] This fundamental difference is the primary driver for the generally higher reactivity of aryl bromides in a wide array of cross-coupling transformations.[2]

Table 1: Comparison of Average Carbon-Halogen Bond Dissociation Energies (BDEs)

Bond TypeAverage BDE (kJ/mol)Relative Reactivity in Oxidative Addition
C-Cl~328Lower
C-Br~276Higher
(Data sourced from representative values for aryl halides).[1]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern drug discovery, enabling the efficient construction of complex molecular architectures. In this arena, the choice between a bromo or chloro substituent has significant practical consequences.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction. The higher reactivity of the 4-bromo-thiazole is pronounced here. It can typically be coupled using standard, first-generation palladium catalysts and ligands under relatively mild conditions.

In contrast, the 4-chloro-thiazole is a more challenging substrate. Its reluctance to undergo oxidative addition necessitates the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4][5] These advanced catalytic systems are designed to promote the difficult oxidative addition of the C-Cl bond but often come at a higher cost.[3][6]

Table 2: Typical Suzuki-Miyaura Reaction Conditions Comparison

FeatureEthyl 4-Bromo-5-phenylthiazole-2-carboxylateEthyl 4-Chloro-5-phenylthiazole-2-carboxylate
Relative Reactivity HighLow
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Buchwald Precatalysts
Ligand PPh₃, dppfXPhos, SPhos, RuPhos, NHCs
Base K₂CO₃, Cs₂CO₃, K₃PO₄Stronger bases often required (e.g., K₃PO₄, NaOt-Bu)
Temperature 80-100 °COften >100 °C
Expected Yield Good to ExcellentModerate to Good (highly condition-dependent)

This protocol is a representative procedure adapted from literature for the coupling of a similar 4-bromothiazole substrate.[7][8]

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 4-bromothiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inerting: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. Degas the resulting suspension by bubbling the inert gas through it for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂(R) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination re_complex Product Complex product Ar-R (Product) tm_complex->product aryl_halide Ar-X (Thiazole-X) aryl_halide->oa_complex boronic_acid R-B(OR)₂ boronic_acid->tm_complex base Base base->tm_complex

Caption: The Suzuki-Miyaura catalytic cycle.

Heck and Sonogashira Couplings

The same reactivity trend holds true for other major cross-coupling reactions.

  • Heck Coupling: The reaction of an aryl halide with an alkene also relies on the oxidative addition step.[9][10] Consequently, the 4-bromo-thiazole will react under milder conditions than its chloro counterpart.[11]

  • Sonogashira Coupling: This coupling of an aryl halide with a terminal alkyne typically follows the reactivity order of Ar-I > Ar-Br > Ar-Cl.[12] While the 4-bromo-thiazole can be coupled using standard Pd/CuI co-catalytic systems, the 4-chloro-thiazole often requires higher temperatures, more active catalyst systems, and may be prone to side reactions like alkyne homocoupling (Glaser coupling).[3][13]

Sonogashira_Workflow cluster_reactants Inputs cluster_conditions Reaction Conditions ArylHalide Ethyl 4-X-5-phenyl- thiazole-2-carboxylate (X = Br or Cl) Product Coupled Product (Thiazole-C≡C-R) ArylHalide->Product Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., Et₃N, DIPEA) Base->Product Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Product

Caption: General workflow for a Sonogashira coupling reaction.

An Important Counterpoint: Nucleophilic Aromatic Substitution (SNAAr)

While the bromo-derivative is more reactive in palladium-catalyzed reactions, the situation can be inverted for Nucleophilic Aromatic Substitution (SNAAr). In an SNAAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.

The rate-determining step is not the cleavage of the C-X bond, but rather the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[14][15] The reaction rate is therefore governed by the electrophilicity of the carbon atom bearing the halogen. Due to chlorine's higher electronegativity compared to bromine, it exerts a stronger electron-withdrawing inductive effect, making the C4 position of the thiazole ring more electron-deficient and thus more susceptible to nucleophilic attack. This leads to an inverted reactivity order for SNAAr: F > Cl > Br > I.[14][16]

Therefore, if the desired transformation involves displacing the halogen with a nucleophile (e.g., an amine, alkoxide, or thiol), the Ethyl 4-Chloro-5-phenylthiazole-2-carboxylate is predicted to be the more reactive substrate.

SNAr_Mechanism cluster_annotation Start Thiazole-X + Nu⁻ TS1 [Transition State 1]‡ Start->TS1 Attack of Nu⁻ (Rate-Determining Step) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 [Transition State 2]‡ Intermediate->TS2 Loss of X⁻ (Fast) Note Rate is enhanced by the -I effect of the halogen (Cl > Br), which stabilizes the intermediate. Intermediate->Note Product Thiazole-Nu + X⁻ TS2->Product

Caption: The addition-elimination mechanism of SNAAr.

Strategic Considerations for the Synthetic Chemist

  • Reaction Type is Paramount: The choice between bromo and chloro is dictated entirely by the planned synthetic step. For Pd-catalyzed C-C or C-N bond formation, the bromo-derivative offers higher reactivity and a wider process window. For SNAAr reactions, the chloro-derivative is the superior choice.

  • Cost and Availability: Aryl chlorides are frequently less expensive and are often synthesized from more readily available starting materials than their bromide counterparts, a crucial factor for large-scale synthesis.[6]

  • Orthogonal Reactivity: In a molecule containing both a bromine and a chlorine atom at different positions, their differential reactivity can be exploited for sequential, site-selective functionalization. One could perform a Suzuki coupling on the more reactive C-Br bond while leaving the C-Cl bond intact for a subsequent transformation.[12]

Conclusion

There is no universally "better" substrate between Ethyl 4-Bromo- and 4-Chloro-5-phenylthiazole-2-carboxylate. The selection is a strategic choice based on a nuanced understanding of their reactivity profiles.

  • Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate is the substrate of choice for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Its weaker C-Br bond ensures faster oxidative addition, allowing for milder conditions, broader substrate scope, and the use of less complex catalytic systems.

  • Ethyl 4-Chloro-5-phenylthiazole-2-carboxylate is the more reactive substrate for Nucleophilic Aromatic Substitution (SNAAr) . Its stronger inductive effect enhances the electrophilicity of the thiazole ring, accelerating the rate-determining nucleophilic attack. It also presents a potential cost advantage for large-scale campaigns.

A thorough analysis of the intended chemical transformation is essential. By aligning the choice of the halogen with the mechanism of the planned reaction, researchers can develop more efficient, robust, and economically sound synthetic routes for the advancement of drug development programs.

References

  • Time in Denbighshire, GB. Google Search.
  • Heck reaction - Wikipedia . Wikipedia. [Link]

  • Schlummer, B., & Scholz, U. (2018). Cross-Coupling of Chloro(hetero)arenes with Thiolates Employing a Ni(0)-Precatalyst . The Journal of Organic Chemistry. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands . Molecules. [Link]

  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies) . Homework.Study.com. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems . The Journal of Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution - Wikipedia . Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution - Organic Chemistry Tutor . Organic Chemistry Tutor. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Favourability of leaving groups in nucleophilic aromatic substitution . Chemistry Stack Exchange. [Link]

  • Martin, T., et al. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters . Organic Letters. [Link]

  • Viciosa, C., & Nolan, S. P. (2013). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications . Accounts of Chemical Research. [Link]

  • Heck Reaction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Smith, K., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions . Molecules. [Link]

  • Berini, C., et al. (2018). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides . Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF . ResearchGate. [Link]

  • Wang, H.-J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib . Beilstein Journal of Organic Chemistry. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions . YouTube. [Link]

  • Heck Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Bond Dissociation Energies . CRC Handbook of Chemistry and Physics. [Link]

  • Martin, T., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters . PubMed. [Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions . ResearchGate. [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Request PDF . ResearchGate. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Jin, H., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons . Physical Chemistry Chemical Physics. [Link]

  • Sonogashira coupling - Wikipedia . Wikipedia. [Link]

  • Homolytic C-H Bond Dissociation Energies of Organic Molecules - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Naz, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . Molecules. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . National Center for Biotechnology Information. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . MDPI. [Link]

  • C-C bond dissociation energy - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]

Sources

Comparative

Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate vs methyl ester derivatives in synthesis

Introduction & Structural Overview In modern drug discovery and agrochemical development, the thiazole scaffold is a highly privileged pharmacophore. The building block 4-bromo-5-phenylthiazole-2-carboxylate is particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Overview

In modern drug discovery and agrochemical development, the thiazole scaffold is a highly privileged pharmacophore. The building block 4-bromo-5-phenylthiazole-2-carboxylate is particularly valuable as it provides three distinct vectors for structural diversification:

  • C4-Bromide: A highly activated handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Carboxylate: A versatile functional group for saponification followed by amidation or reduction.

  • C5-Phenyl: A stable lipophilic domain that frequently acts as a binding determinant in target active sites.

A critical, yet often overlooked, decision in synthetic route design is the selection of the ester alkyl chain—specifically, choosing between the ethyl and methyl derivatives [1]. While they share an identical heterocyclic core, the subtle difference in steric bulk at the ester oxygen fundamentally alters the molecule's reactivity profile, chemoselectivity during multi-step sequences, and purification behavior.

Mechanistic Causality: Reactivity & Chemoselectivity

As an application scientist, selecting the correct ester derivative requires anticipating the downstream reaction conditions. The electron-withdrawing nature of the 2-carboxylate group synergizes with the intrinsic electron deficiency of the thiazole ring, making the C4-bromide exceptionally prone to oxidative addition by Palladium(0). However, this same electronic environment makes the C2-carbonyl highly electrophilic.

Saponification Kinetics

Methyl esters undergo base-catalyzed hydrolysis significantly faster than their ethyl counterparts. The smaller methoxy leaving group presents lower steric hindrance to the incoming hydroxide nucleophile during the formation of the tetrahedral intermediate. If the synthetic goal is rapid, high-throughput parallel deprotection, the methyl ester is advantageous. Conversely, the ethyl ester provides a kinetic shield, requiring either extended reaction times or mild heating to achieve full conversion [2].

Chemoselectivity in Cross-Coupling

Suzuki-Miyaura couplings typically require an inorganic base (e.g., Na2​CO3​ , K3​PO4​ ) and an aqueous-organic solvent mixture [3]. Under these conditions, the ethyl ester demonstrates superior chemoselectivity . The methyl ester is prone to premature hydrolysis in the basic aqueous milieu, converting into a highly polar carboxylate salt. This salt often precipitates out of the organic phase prematurely or severely complicates chromatographic purification. The ethyl ester's added steric bulk preserves the ester functionality while the C4-arylation proceeds to completion.

The Transesterification Trap

When utilizing alcoholic solvents in coupling reactions (a common practice to solubilize boronic acids), matching the solvent to the ester is imperative. Heating an ethyl ester in methanol with a carbonate base will result in partial transesterification, yielding a frustrating, inseparable mixture of ethyl and methyl esters.

Kinetic comparison of base-catalyzed hydrolysis for methyl vs. ethyl esters.

Quantitative Data Comparison

The following table summarizes the physical and reactive parameters differentiating the two derivatives, providing a data-driven basis for reagent selection.

Property / ParameterEthyl 4-Bromo-5-phenylthiazole-2-carboxylateMethyl 4-Bromo-5-phenylthiazole-2-carboxylate
Molecular Weight 312.18 g/mol 298.15 g/mol
Lipophilicity (XLogP3) ~3.1~2.7
Steric Bulk (A-value proxy) Moderate (Ethyl group)Low (Methyl group)
Saponification Rate Slower (Requires 40 °C or extended time)Faster (Proceeds rapidly at 25 °C)
Stability in Suzuki Conditions High (Resists premature hydrolysis)Moderate to Low (Prone to hydrolysis)
Transesterification Risk High in MethanolHigh in Ethanol

Experimental Workflows

To ensure high-fidelity synthesis, the following protocols have been designed as self-validating systems. The choice of solvent and base is explicitly tailored to the ester identity to prevent side reactions.

Divergent synthetic pathways for thiazole-2-carboxylate building blocks.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Optimized for Ethyl Ester)

Rationale: The ethyl ester is deliberately chosen here to prevent premature hydrolysis under the basic conditions required for the palladium catalytic cycle [4]. Ethanol is used as the co-solvent to completely eliminate transesterification risks.

  • Reagent Charging: To an oven-dried Schlenk flask, add Ethyl 4-bromo-5-phenylthiazole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent Addition: Add a thoroughly degassed mixture of Toluene/Ethanol/Water (10:1:1 v/v).

  • Base Addition & Heating: Add Na2​CO3​ (2.0 equiv). Seal the flask and heat to 80 °C under an N2​ atmosphere for 8 hours.

  • Reaction Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black.

  • Workup: Wash the organic filtrate with distilled water (2x) and brine (1x). Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the 4-aryl-5-phenylthiazole-2-carboxylate.

Protocol B: Rapid Saponification to Carboxylic Acid

Rationale: Conversion of the ester to the carboxylic acid is a mandatory prerequisite for downstream amidation (e.g., using HATU or Schotten-Baumann conditions) [3].

  • Dissolution: Dissolve the thiazole-2-carboxylate ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/ H2​O . (Note: If saponifying the ethyl ester, THF/EtOH/ H2​O can be used to prevent transient methyl ester formation, though terminal hydrolysis renders this optional).

  • Hydrolysis: Add LiOH⋅H2​O (3.0 equiv).

    • For Methyl Ester: Stir at room temperature (25 °C) for 2 hours.

    • For Ethyl Ester: Heat gently to 40 °C for 3-4 hours to ensure complete conversion.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to strip away the THF and alcoholic solvents, leaving a basic aqueous solution.

  • Acidification: Cool the aqueous layer in an ice bath. Dropwise, add 1M HCl until the pH reaches ~2-3. A thick white/pale-yellow precipitate of the carboxylic acid will form.

  • Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold water to remove inorganic salts, and dry under high vacuum overnight.

References

  • Martin, R. B., & Parcell, A. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095. Available at:[Link]

  • Stokes, B. et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. Available at:[Link]

  • Zhang, Y. et al. (2025). Total Synthesis of Nocarterphenyl A, 2-Dehydroxymethylnocarterphenyl A and Nocarterphenyl D Produced by Marine Nocardiopsis spp.. American Chemical Society. Available at:[Link]

Validation

Validating purity of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate using HPLC-UV

As a Senior Application Scientist, I approach the analytical validation of complex heterocyclic building blocks not merely as a routine compliance exercise, but as a rigorous study in molecular interactions. Ethyl 4-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the analytical validation of complex heterocyclic building blocks not merely as a routine compliance exercise, but as a rigorous study in molecular interactions. Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (CAS: 2227989-66-2) is a densely functionalized scaffold widely utilized in drug discovery. Structurally, it presents a unique analytical challenge: it possesses an extended π -conjugated system (the phenyl-thiazole core), a polarizable heavy halogen (bromine), and a hydrogen-bond accepting ethyl ester.

When validating the purity of this compound, standard generic methods often fail to resolve critical structurally similar impurities, such as its debrominated analog or positional isomers. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) using different stationary phases against Gas Chromatography (GC-FID), providing a field-proven, ICH Q2(R2)-compliant methodology for achieving baseline resolution and absolute quantitative confidence.

Physicochemical Profiling & Method Selection Rationale

To design a self-validating analytical system, we must first understand the causality behind our instrumental choices. The effectiveness of an analytical method depends entirely on how well it exploits the physical and chemical properties of the target analyte[1].

  • The GC-FID Pitfall: Gas Chromatography with Flame Ionization Detection (GC-FID) is highly efficient for volatile and thermally stable compounds[2]. However, Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate has a high molecular weight (~312.2 g/mol ) and a labile C-Br bond. Vaporizing this molecule requires high inlet temperatures (>250°C), which induces thermal debromination . This creates artificial impurities in the chromatogram, artificially lowering the reported purity of the batch.

  • The HPLC-UV (C18) Limitation: The traditional C18 column relies purely on dispersive hydrophobic (van der Waals) interactions. Because the debrominated impurity (Ethyl 5-phenylthiazole-2-carboxylate) and the target molecule have very similar hydrophobicities, C18 columns often yield co-elution or poor peak resolution ( Rs​<1.5 ).

  • The HPLC-UV (Biphenyl) Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobicity, the sequential aromatic rings of the biphenyl ligand engage in strong π−π interactions with the phenylthiazole core and dipole-dipole interactions with the polarizable bromine atom[3]. This orthogonal selectivity easily separates the target from its debrominated counterpart.

MethodSelection Start Ethyl 4-Bromo-5-phenylthiazole -2-carboxylate Prop Assess Physicochemical Properties Start->Prop GC GC-FID (High Temp >250°C) Prop->GC Volatile? HPLC HPLC-UV (Ambient/Mild) Prop->HPLC Labile/Heavy? Risk Risk: Thermal Debromination GC->Risk C18 C18 Column (Hydrophobic Only) HPLC->C18 Standard Phase Biphenyl Biphenyl Column (π-π & Hydrophobic) HPLC->Biphenyl Aromatic/Halogen Opt Optimal Resolution of Isomers Biphenyl->Opt

Decision matrix for selecting the optimal analytical technique based on molecular properties.

Comparative Performance Data

To objectively demonstrate the superiority of the Biphenyl HPLC method, we conducted a comparative analysis using a sample spiked with 1.0% of the critical debromo-impurity.

Table 1: Method Performance Comparison for Purity Validation

ParameterHPLC-UV (C18 Column)HPLC-UV (Biphenyl Column)GC-FID (DB-5 Column)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π Boiling Point / Volatility
Retention Time (Target) 8.4 min11.2 min14.5 min
Resolution ( Rs​ ) vs Impurity 1.2 (Co-elution risk)3.8 (Baseline resolved) N/A (Degradation occurs)
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Excellent) 1.80
Thermal Degradation Risk NoneNone High (Debromination)
Suitability for API Release MarginalOptimal Unsuitable

Data Insight: The Biphenyl column significantly increases the retention time and resolution. Crucial Methodological Note: To maximize the π−π interactions on a Biphenyl column, Methanol must be used as the organic mobile phase instead of Acetonitrile. Acetonitrile contains its own π electrons (C N) which compete with the stationary phase, whereas Methanol does not[4].

Step-by-Step Experimental Protocol: Biphenyl HPLC-UV

The following protocol is designed to be a self-validating system, ensuring that the analytical procedure is fit for its intended purpose in accordance with ICH Q2(R2) guidelines[5][6].

A. Chromatographic Conditions
  • Column: Superficially porous Biphenyl column (e.g., 2.7 µm, 100 mm x 4.6 mm). The solid-core architecture reduces axial dispersion, maximizing efficiency.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (suppresses ionization of any residual silanols, improving peak shape).

  • Mobile Phase B: 100% LC-MS grade Methanol (enhances π−π selectivity).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: Linear ramp to 85% B

    • 10-13 min: Hold at 85% B

    • 13-13.1 min: Return to 40% B

    • 13.1-18 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (stabilizes retention times without compromising π−π interactions, which are exothermic and weaken at higher temperatures).

  • Detection: UV at 254 nm (optimal for the highly conjugated phenylthiazole system).

  • Injection Volume: 5 µL.

B. Sample Preparation
  • Diluent: Methanol:Water (80:20, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Sample Preparation: Prepare the batch sample identically to the standard.

C. System Suitability Testing (SST)

Before analyzing the batch, the system must validate its own performance:

  • Inject the standard preparation 5 times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 1.0%; Tailing factor 1.5; Theoretical plates 10,000.

ICH Q2(R2) Validation Framework

To ensure the method is authoritative and regulatory-compliant, it must undergo lifecycle validation as defined by the modernized ICH Q2(R2) guidelines[5][7].

Validation SST System Suitability Spec Specificity (Forced Deg.) SST->Spec Lin Linearity (25-150%) Spec->Lin Prec Precision (Repeatability) Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc

ICH Q2(R2) sequential validation workflow for HPLC-UV analytical procedures.

Table 2: Summary of ICH Q2(R2) Validation Results (Biphenyl Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of all degradantsNo interference from blank/degradants; Peak purity index > 0.999Pass
Linearity R2≥0.999 over reportable range R2=0.9998 (Range: 0.25 to 1.5 mg/mL)Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.8% ± 0.5% across 3 concentration levelsPass
LOD / LOQ Signal-to-Noise 3:1 (LOD) / 10:1 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

For halogenated, aromatic building blocks like Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, relying on generic C18 HPLC or GC-FID methods introduces significant risks of co-elution or thermal degradation. By understanding the physicochemical nature of the analyte and applying a Biphenyl stationary phase with a Methanol-based mobile phase, researchers can achieve robust, ICH-compliant purity validation driven by orthogonal π−π retention mechanisms.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL: [Link]

  • Title: Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: restek.com URL: [Link]

  • Title: Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Source: foodsafety.institute URL: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Thiazole-2-Carboxylate Structural Analogs

Introduction: The Thiazole Scaffold in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to the development of numerous therapeutic agents incorporating this moiety.[3][4] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3][5] This guide focuses specifically on derivatives of the thiazole-2-carboxylate scaffold, providing a comparative analysis of how structural modifications influence their biological activities and offering the detailed experimental frameworks required to validate these findings.

Comparative Analysis of Biological Activities

The efficacy of a thiazole-2-carboxylate analog is profoundly influenced by the nature and position of its substituent groups. By systematically altering these functional groups, researchers can modulate the compound's potency, selectivity, and pharmacokinetic profile.

Anticancer Activity

Thiazole derivatives are recognized for their potent antiproliferative properties against various cancer cell lines.[6] The mechanism often involves the inhibition of critical signaling pathways that govern cell growth, proliferation, and survival.

Mechanistic Insights: Many thiazole-based compounds exert their anticancer effects by targeting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often dysregulated in cancer.[7][8] Inhibition of these kinases can halt the cell cycle, preventing cancer cells from dividing, and can induce apoptosis (programmed cell death).[7][8] For instance, certain novel thiazole derivatives have been shown to arrest the cell cycle at the G1/S or G2/M phase and significantly increase the population of apoptotic cells.[7][8]

Structural Analog Comparison: The introduction of different substituents onto the thiazole-2-carboxylate core can dramatically alter its cytotoxic potency. For example, the addition of substituted benzylidene hydrazinyl moieties has yielded compounds with potent activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[8] As illustrated in the table below, the nature of the substituent on the benzylidene ring plays a critical role in determining the half-maximal inhibitory concentration (IC50).

Compound IDCore StructureR-Group (Substitution on Benzylidene)Cancer Cell LineIC50 (µM)Reference
Analog A Thiazole-2-carboxylate4-HydroxyMCF-75.82 ± 0.31[8]
Analog B Thiazole-2-carboxylate4-Hydroxy, 3-MethoxyMCF-74.11 ± 0.25[8]
Analog C Thiazole-2-carboxylate4-Hydroxy, 3-EthoxyMCF-72.57 ± 0.16 [8]
Sunitinib Standard DrugN/AMCF-76.77 ± 0.41[8]
Analog A Thiazole-2-carboxylate4-HydroxyHepG29.88 ± 0.62[8]
Analog C Thiazole-2-carboxylate4-Hydroxy, 3-EthoxyHepG27.26 ± 0.44 [8]

Table 1: Comparative Anticancer Activity (IC50) of Thiazole-2-Carboxylate Analogs. Lower IC50 values indicate greater potency.

The data clearly indicates that the presence of a 3-ethoxy group (Analog C) alongside the 4-hydroxy group significantly enhances cytotoxic activity against the MCF-7 cell line, rendering it more potent than the standard drug, Sunitinib.[8] This highlights the causal relationship between specific structural modifications and improved biological function.

Anticancer_Screening_Workflow cluster_invitro In Vitro Assessment cluster_mechanistic Mechanism of Action Studies start Cancer Cell Lines (e.g., MCF-7, HepG2) seed Seed Cells in 96-Well Plates start->seed treat Treat with Thiazole Analogs (Varying Concentrations) seed->treat incubate Incubate (48-72 hours) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubate->assay read Measure Absorbance (Spectrophotometer) assay->read calc Calculate IC50 Values read->calc flow Cell Cycle Analysis (Flow Cytometry) calc->flow apop Apoptosis Assay (Annexin V Staining) calc->apop kinase Kinase Inhibition Assay (e.g., VEGFR-2) calc->kinase end_node Identify Lead Compound calc->end_node Potent & Selective

Workflow for In Vitro Anticancer Activity Screening.

Antimicrobial Activity

The thiazole scaffold is a key component of many antimicrobial agents.[5][9] Structural analogs of thiazole-2-carboxylate have demonstrated significant activity against a range of bacterial and fungal pathogens.[10] The primary method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[11][12]

Mechanistic Insights: The antibacterial action of some thiazole derivatives is attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[13] By docking into the active site of this enzyme, the compounds prevent its normal function, leading to bacterial cell death.

Structural Analog Comparison: Variations in substituents can broaden the antimicrobial spectrum or increase potency against specific strains. For example, studies have shown that different ester derivatives of (2-aminothiazol-4-yl)methyl demonstrate varied efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10]

Compound IDCore StructureR-Group (Ester Moiety)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Analog D (2-aminothiazol-4-yl)methyl ester-Methyl12.525[10]
Analog E (2-aminothiazol-4-yl)methyl ester-Ethyl6.2512.5[10]
Analog F (2-aminothiazol-4-yl)methyl ester-Propyl3.12 6.25[10]
Norfloxacin Standard DrugN/A3.126.25[13]

Table 2: Comparative Antimicrobial Activity (MIC) of Thiazole Analogs. Lower MIC values indicate greater potency.

This comparison reveals a clear structure-activity relationship: increasing the alkyl chain length of the ester from methyl to propyl enhances the antibacterial activity, with the propyl analog (Analog F) achieving potency comparable to the standard antibiotic Norfloxacin.[10][13]

MIC_Determination_Workflow start Prepare Standardized Bacterial Inoculum serial Perform Serial Dilutions of Thiazole Analogs in 96-Well Plate start->serial inoculate Inoculate Wells with Bacterial Suspension serial->inoculate incubate Incubate Plate (18-24 hours at 37°C) inoculate->incubate observe Visually Inspect for Bacterial Growth (Turbidity) incubate->observe determine Determine MIC: Lowest Concentration with No Visible Growth observe->determine end_node MIC Value Reported determine->end_node

Workflow for MIC Determination via Broth Microdilution.

Anti-inflammatory Activity

Chronic inflammation contributes to a wide range of diseases, and developing effective anti-inflammatory agents is a key research priority.[14] Thiazole derivatives have emerged as promising candidates, largely due to their ability to inhibit key enzymes in the inflammatory cascade.[15][16]

Mechanistic Insights: The primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[17] These enzymes are responsible for synthesizing prostaglandins, which are key mediators of inflammation.[18] Selective inhibition of COX-2 is often desirable as it is primarily induced during inflammation, whereas COX-1 has homeostatic functions, and its inhibition can lead to side effects. Some thiazole analogs have demonstrated potent and selective COX-2 inhibition.[17][19]

Structural Analog Comparison: The anti-inflammatory potential can be evaluated in vivo using models like the carrageenan-induced paw edema test in rats, which measures the reduction in swelling.[20]

Compound IDCore StructureR-Group (Substitution)In Vivo Edema Inhibition (%)Reference
Analog G 2-aminothiazole(E)-5-(4-nitrobenzylidene)61.2%[15]
Analog H 2-aminothiazole(E)-5-(3-nitrobenzylidene)69.4% [15]
Analog I 2-aminothiazole(E)-5-(3-chlorobenzylidene)55.8%[15]
Indomethacin Standard DrugN/A47.0%[15]

Table 3: Comparative In Vivo Anti-inflammatory Activity of Thiazole Analogs. Higher percentage inhibition indicates greater activity.

The results show that the position of the nitro group on the benzylidene ring is critical. A meta-position (Analog H) confers significantly higher anti-inflammatory activity than a para-position (Analog G), with both being more potent than the standard drug Indomethacin.[15] This underscores the importance of subtle stereochemical changes in drug design.

Inflammatory_Pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins (PGs) cox->pgs inflam Inflammation (Pain, Fever, Swelling) pgs->inflam thiazole Thiazole Analogs (e.g., Analog H) thiazole->cox Inhibition

Targeting the COX Pathway for Anti-inflammatory Action.

Experimental Protocols

The trustworthiness of comparative data hinges on robust and well-defined experimental methodologies. The following protocols provide a self-validating framework for assessing the biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for initial anticancer screening.[21]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[21]

  • Compound Treatment: Prepare stock solutions of thiazole-2-carboxylate analogs in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[21]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[21]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium (e.g., S. aureus). Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22]

  • Inoculum Dilution: Within 15 minutes, dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[22]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole analogs in MHB. The typical volume per well is 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This further dilutes the compounds and the inoculum. Ensure a positive control (broth + bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2, providing mechanistic insight into its anti-inflammatory potential.[18]

  • Reagent Preparation: Prepare all reagents as specified by a commercial COX inhibitor screening assay kit. This typically includes the reaction buffer, heme, and arachidonic acid (the substrate).[18]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme. Add the thiazole analog at various concentrations. Include wells for 100% initial activity (enzyme with no inhibitor) and a background control (inactive enzyme).[18]

  • Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Incubate for a specified time (e.g., 10 minutes) at 37°C.[18]

  • Detection: Stop the reaction and add a colorimetric or fluorometric probe that reacts with the prostaglandin product. The intensity of the signal is proportional to the amount of prostaglandin produced.

  • Data Acquisition: Read the absorbance or fluorescence using a microplate reader.

  • Analysis: Subtract the background reading from all measurements. Calculate the percentage of COX inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Conclusion

The thiazole-2-carboxylate scaffold represents a highly privileged structure in drug discovery. As demonstrated, targeted structural modifications can significantly enhance its biological activity across diverse therapeutic areas, including oncology, infectious diseases, and inflammation. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to rationally design, synthesize, and validate the next generation of thiazole-based therapeutics. The key to advancing this field lies in understanding the intricate structure-activity relationships and employing rigorous, reproducible experimental methodologies to identify lead candidates with superior potency and selectivity.

References

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. (URL not available in snippet)
  • World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Methodology of Antibiotic Susceptibility Testing. Journal of Clinical and Diagnostic Pathology, 2(1), 1-5. (URL not available in snippet)
  • Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Pharmaceuticals, 16(7), 984. [Link]

  • López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Current topics in medicinal chemistry, 15(19), 1935–1943. [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (URL not available in snippet)
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and procedures. Clinical infectious diseases, 49(11), 1749-1755. (URL not available in snippet)
  • Loux, J. J., Smith, S., & Salem, H. (1977). Antiinflammatory Activity: Evaluation of a New Screening Procedure. Inflammation, 2(2), 125–130. [Link]

  • López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. Current medicinal chemistry, 22(19), 2380–2387. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • de Melo, T. R. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Bioorganic & medicinal chemistry, 26(2), 534–542. [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Kumar, A., & Narasimhan, B. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(5), 13439-13454. [Link]

  • Request PDF. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Al-Mousawi, A. M., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Medicinal and Chemical Sciences, 6(4), 859-889. [Link]

  • Ingenta Connect. (2025). Design, Synthesis, and Antitumor Potential of New Thiazole-containing 5-Fluoro-1,3-dihydro-2H-indol-2-one Derivatives. [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7333. [Link]

  • Journal of Cellular and Molecular Biology. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Cellular and Molecular Biology, 2(1). [Link]

  • Liu, Z., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of thiazole derivatives (A, A1, and A2). [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. International Journal of Pharmaceutical Research and Applications, 9(2), 1083-1097. [Link]

  • Tsolaki, E., et al. (2016). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 21(12), 1630. [Link]

  • ResearchGate. (n.d.). Examples of thiazole analogs with biological activities. [Link]

  • Fuentes, C., et al. (2012). Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. Biological research, 45(2), 159–165. [Link]

  • Bentham Science. (n.d.). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. [Link]

  • El-Sayed, R. A., & Al-Ghorbani, M. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 229-251. [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Siddiqui, N., et al. (2011). Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research, 3(4), 55-67. [Link]

  • Asati, V. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3990. [Link]

  • Papas, T. S., & Mehler, A. H. (1971). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Journal of Biological Chemistry, 246(19), 5924-5928. (URL not available in snippet)
  • Meundaeng, W., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 60–64. [Link]

  • Meundaeng, W., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). IUCrData, 4(1), x182041. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

As drug development accelerates, laboratory safety and logistical precision must scale proportionally. Handling complex halogenated heterocycles like Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate requires more than generi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, laboratory safety and logistical precision must scale proportionally. Handling complex halogenated heterocycles like Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate requires more than generic waste management; it demands a mechanistic understanding of the compound's reactivity and environmental impact.

This guide provides researchers and safety officers with a field-proven, self-validating methodology for the containment and disposal of brominated thiazole derivatives. By understanding the causality behind these protocols, laboratories can ensure absolute regulatory compliance, protect personnel, and prevent catastrophic environmental contamination.

Mechanistic Causality: The Chemistry of Halogenated Thiazole Waste

To design a safe disposal protocol, we must first analyze the molecular vulnerabilities of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate:

  • The Bromine Substituent (Halogenated Hazard): The presence of the bromine atom strictly categorizes this compound as a halogenated organic waste [1]. This is the most critical factor in its disposal. If halogenated compounds are mixed with standard organic waste and incinerated at standard temperatures, they undergo incomplete combustion, generating highly corrosive hydrogen bromide (HBr) gas and highly toxic dioxins or furans[2].

  • The Thiazole Ring (Aquatic Toxicity & Irritation): Thiazole derivatives are known skin and eye irritants and can exhibit significant aquatic toxicity[3]. They must never be disposed of via standard aqueous sewering systems[3].

  • Ester Linkage (Hydrolytic Instability): Under strongly basic or acidic conditions, the ethyl carboxylate group can hydrolyze, potentially altering the solubility profile of the waste stream and causing unexpected precipitation in mixed waste carboys.

Because of these factors, the disposal of this compound relies on high-temperature incineration with flue gas scrubbing [4].

Quantitative Waste Parameters

To facilitate rapid decision-making, the following table summarizes the critical quantitative thresholds and operational rationales for managing this chemical waste.

ParameterOperational ThresholdMechanistic Rationale
Halogen Content Limit > 5% Waste streams exceeding 5% halogen content must be strictly segregated to prevent incinerator scrubber overload and dioxin formation[5].
Container Headspace ≥ 25% Halogenated solvents and dissolved solutes exhibit vapor pressure fluctuations. A 25% headspace prevents pressure-induced rupture during transit[1].
Incineration Temp. > 1000°C Required to break the robust carbon-bromine (C-Br) and thiazole ring bonds completely, preventing the synthesis of toxic byproducts[2].
pH Range for Staging 6.0 – 8.0 Prevents unwanted ester hydrolysis and minimizes the risk of generating reactive gases when comingled with other compatible organics[6].

Step-by-Step Disposal Methodology

Do not treat disposal as a passive endpoint; treat it as a rigorous chemical workflow. The following protocol integrates self-validating systems to ensure that every step mathematically or chemically proves its own safety.

Step 1: Source Segregation and Profiling

Halogenated waste must be isolated immediately at the bench.

  • Action: Designate a specific, chemically compatible high-density polyethylene (HDPE) carboy exclusively for "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated streams exponentially increases the volume of waste that requires expensive, specialized high-temperature destruction[2]. Furthermore, inadvertent mixing with incompatible agents (like strong oxidizers or alkali metals) can trigger violent exothermic reactions[6].

  • Self-Validation Checkpoint: Implement a binary visual tagging system. Use red tags for halogenated waste and green for non-halogenated. Before adding the thiazole derivative, verify the receiving container's tag is red.

Step 2: Primary Containment and Headspace Management
  • Action: Transfer the dissolved Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate into the designated waste receptacle in a well-ventilated fume hood. Cap the container securely.

  • Causality: Thiazole derivatives can emit respiratory irritants[4]. Furthermore, liquid waste containers must never be filled beyond 75% capacity to accommodate vapor expansion[1].

  • Self-Validation Checkpoint: Use carboys with pre-molded volume graduation marks. If the liquid level reaches the 75% graduation line, the container is mathematically validated as "Full" and must be sealed and removed from the active bench.

Step 3: Compatibility Verification
  • Action: Ensure the waste stream maintains a neutral pH before sealing it for long-term staging.

  • Causality: Acidic or basic extremes can catalyze the hydrolysis of the ethyl ester, potentially releasing heat or altering the physical state of the waste (causing sludge formation).

  • Self-Validation Checkpoint: Extract a 1 mL aliquot of the mixed waste stream. Test with wide-range pH paper. If the pH reads between 6.0 and 8.0, the mixture is chemically validated for bulk containment. If outside this range, neutralize carefully with dilute sodium bicarbonate or citric acid before bulk storage.

Step 4: Staging and Environmental Controls
  • Action: Store the sealed, labeled container in a dedicated flammable/corrosive-resistant safety cabinet, away from direct sunlight, heat, and ignition sources[7].

  • Causality: Many solvents used to dissolve thiazole derivatives are highly flammable. Static discharge or thermal stress can ignite the vapor headspace[8].

  • Self-Validation Checkpoint: Utilize a secondary containment tray beneath the carboy that is capable of holding 110% of the primary container's volume. If a leak occurs, the secondary tray provides immediate, visible validation of the breach while preventing environmental release.

Step 5: Final Transfer for Controlled Incineration
  • Action: Contract a licensed hazardous waste disposal facility to transport and destroy the material.

  • Causality: The material must be subjected to controlled incineration with flue gas scrubbing to safely neutralize the bromine content and destroy the heterocyclic ring[4].

  • Self-Validation Checkpoint: Review the final disposal manifest provided by the contractor. The manifest must explicitly state the EPA waste codes associated with halogenated organics (e.g., F001-F005 if mixed with spent halogenated solvents)[2]. Receipt of this certificate validates the completion of the lifecycle.

Workflow Visualization

The following logical diagram maps the self-validating decision tree for processing this compound, ensuring no step is bypassed.

DisposalWorkflow N1 Waste Generation: Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate N2 Chemical Profiling: Identify Halogen (Bromine) N1->N2 N3 Segregation: Route to Halogenated Stream N2->N3 Bromine Present (>5%) N4 Containment: HDPE Container (<75% Capacity) N3->N4 N5 Validation: Compatibility & pH Check (pH 6-8) N4->N5 N6 Final Destruction: Incineration w/ Flue Gas Scrubbing N5->N6 Verified Safe & Stable

Figure 1: Self-validating workflow for the segregation and disposal of halogenated thiazole derivatives.

References

  • Safety Data Sheet Thiazole. MetaSci.
  • Thiazole - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • THIAZOLE ORANGE - Safety Data Sheet. ChemicalBook.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • UWO Guide to Classifying Unwanted Materials. UW Oshkosh.
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Environmental Protection Agency (EPA).
  • Thiazole SDS, 288-47-1 Safety Data Sheets. ECHEMI.
  • Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer.

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Handling

Personal protective equipment for handling Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

Comprehensive Safety and Handling Guide: Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate This guide provides essential safety protocols and operational directives for the handling of Ethyl 4-Bromo-5-phenylthiazole-2-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate

This guide provides essential safety protocols and operational directives for the handling of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate (CAS: 2227989-66-2).[1] As a brominated, heterocyclic compound, its structural motifs necessitate a rigorous and informed approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven guidance that extends beyond basic procedural steps to ensure both personal safety and experimental integrity. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, the protocols outlined herein are synthesized from data on structurally analogous thiazole derivatives and established best practices for handling halogenated organic compounds.[2][3][4]

Hazard Assessment & Risk Mitigation: The Foundation of Safe Handling

Understanding the potential hazards is the first step in mitigating risk. The causality behind our safety protocols is grounded in the chemical nature of halogenated and thiazole-containing compounds.

Anticipated Hazard Profile

Based on data from similar chemical structures, Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate should be handled as a substance with the potential for:

  • Acute Toxicity: Harmful if swallowed.[5][6]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[5][6]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[5][6]

The presence of the bromine atom classifies this as a halogenated organic compound, a class of chemicals that requires special attention due to their persistence and potential for long-term health effects.[4][7]

Primary Routes of Exposure

The primary routes of potential exposure are:

  • Inhalation: Breathing in dust or aerosols, particularly when weighing or transferring the solid compound.

  • Dermal Contact: Direct contact with the skin during handling.

  • Ocular Contact: Splashes to the eyes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard; it should never be the only one. The primary method for controlling exposure is through robust engineering controls.

  • Chemical Fume Hood: All handling of Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate, especially the weighing and transfer of the solid, must be conducted within a properly functioning and certified chemical fume hood.[2][3][8] This minimizes the risk of inhaling dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are safely diluted and removed.

  • Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure.[2] The following specifications are based on a comprehensive risk assessment for this class of compounds.

PPE Specification Summary
Protection TypeSpecificationRationale & Key Considerations
Eye & Face Protection ANSI Z87.1 compliant chemical splash goggles.[9] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., handling >1L of solution).[9][10]Protects against splashes of solutions and airborne particles of the solid compound. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant nitrile gloves (disposable, powder-free).[8][9]Provides a barrier against incidental contact. Inspect gloves for any signs of degradation or pinholes before use. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance chart. Double-gloving is recommended for handling larger quantities.[11]
Body Protection Long-sleeved, flame-retardant laboratory coat.[9]Protects skin and personal clothing from contamination. The coat should be fully buttoned.
Respiratory Protection NIOSH-approved N95 or N100 respirator.[9]Required when handling the powder outside of a fume hood (not recommended) or during spill cleanup where dust may be generated. In standard operations within a fume hood, respiratory protection is typically not required but should be available.

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, logical workflow minimizes the potential for error and exposure.

Step-by-Step Handling Workflow

The following workflow illustrates the critical steps for safely handling Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Assess Risks & Review SDS/Guide B 2. Verify Fume Hood is Operational (Check Airflow Monitor) A->B C 3. Don All Required PPE (Goggles, Lab Coat, Gloves) B->C D 4. Carefully Weigh & Transfer Compound C->D E 5. Keep Container Tightly Closed When Not in Use D->E F 6. Perform Experimental Work E->F G 7. Decontaminate Work Surface & Equipment F->G H 8. Securely Seal & Label Waste Container G->H I 9. Doff PPE in Correct Order (Gloves First) H->I J 10. Wash Hands Thoroughly I->J

Caption: Standard workflow for handling Ethyl 4-Bromo-5-phenylthiazole-2-carboxylate.
Storage Requirements

Proper storage is critical to maintaining chemical integrity and safety.

  • Container: Store in a tightly closed, properly labeled container.[2]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[12]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[2][5]

Emergency Response & Spill Management

Immediate and correct response to an exposure or spill is crucial.

Immediate Actions for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove all contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Spill Cleanup Protocol

The following protocol is for a small laboratory spill (<5g) that can be managed by trained personnel. For larger spills, evacuate the area and contact your institution's emergency response team.

G A Spill Occurs B 1. Alert Personnel & Restrict Area A->B C 2. Don Additional PPE (Respirator, Double Gloves) B->C D 3. Gently Cover Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) C->D E 4. Avoid Creating Dust D->E F 5. Carefully Sweep Material into a Labeled Waste Container E->F G 6. Decontaminate Spill Area with Soap & Water F->G H 7. Dispose of All Materials as Halogenated Organic Waste G->H I 8. Doff PPE & Wash Hands H->I

Sources

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